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  • Product: ethyl (Z)-3-(diethylamino)-3-phenylprop-2-enoate
  • CAS: 6288-55-7

Core Science & Biosynthesis

Foundational

ethyl (Z)-3-(diethylamino)-3-phenylprop-2-enoate CAS 6288-55-7 properties

Executive Summary Ethyl (Z)-3-(diethylamino)-3-phenylprop-2-enoate (CAS 6288-55-7) is a trisubstituted -enamino ester featuring a "push-pull" alkene system. Structurally, it serves as a lipophilic, electron-rich diene eq...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl (Z)-3-(diethylamino)-3-phenylprop-2-enoate (CAS 6288-55-7) is a trisubstituted


-enamino ester featuring a "push-pull" alkene system. Structurally, it serves as a lipophilic, electron-rich diene equivalent and a masked 

-keto ester. It is primarily utilized in organic synthesis as a versatile intermediate for the construction of nitrogen-containing heterocycles, such as quinolines and pyridines, via transamination and subsequent cyclization sequences (e.g., Gould-Jacobs type reactions).

This guide details the physicochemical properties, synthetic protocols, stereochemical considerations, and downstream reactivity of this compound, designed for researchers in medicinal chemistry and process development.

Part 1: Chemical Identity & Physicochemical Profile[1]

Nomenclature & Identification
  • IUPAC Name: Ethyl (Z)-3-(diethylamino)-3-phenylprop-2-enoate

  • Common Names: Ethyl

    
    -diethylaminocinnamate; 
    
    
    
    -Diethylamino-cinnamic acid ethyl ester
  • CAS Registry Number: 6288-55-7

  • Molecular Formula:

    
    
    
  • Molecular Weight: 247.33 g/mol

Physicochemical Properties

Note: Specific experimental constants for this CAS are limited in public registries. Values below represent consensus estimates based on structural analogues (e.g., ethyl 3-(piperidin-1-yl)-3-phenylacrylate) and computational models.

PropertyValue / DescriptionNote
Physical State Viscous oil to low-melting solidAnalogues often melt between 50–90 °C; diethylamino variants are often oils due to conformational flexibility.
Boiling Point ~340–350 °C (at 760 mmHg)Decomposes before boiling at atm pressure. Distillable under high vacuum (<1 mmHg).
Density ~1.05 ± 0.05 g/cm³Predicted based on molar volume.
Solubility Soluble in DCM, EtOAc, Toluene, Chloroform.Insoluble in water due to lipophilic phenyl/ethyl groups.
LogP ~3.5–4.0Highly lipophilic.
pKa (Conjugate Acid) ~2.5–3.5 (at Nitrogen)The lone pair is delocalized into the carbonyl, significantly reducing basicity compared to diethylamine.

Part 2: Synthesis & Stereochemical Control

Synthetic Strategy

The most robust route to CAS 6288-55-7 is the condensation of ethyl benzoylacetate with diethylamine . This reaction is an equilibrium process that requires the removal of water to drive conversion (Le Chatelier's principle).

Reaction Workflow Diagram

SynthesisWorkflow Reagents Ethyl Benzoylacetate + Diethylamine Process Reflux (Toluene) Dean-Stark Trap Reagents->Process Mix Catalyst Catalyst: p-TSA or TiCl4 Catalyst->Process Intermediate Carbinolamine Intermediate Process->Intermediate -H2O Product Crude Enamino Ester (Z/E Mixture) Intermediate->Product Elimination Purification Vacuum Distillation or Crystallization Product->Purification

Figure 1: Synthetic workflow for the condensation of


-keto esters with secondary amines.
Detailed Protocol (Dean-Stark Method)

Reagents:

  • Ethyl benzoylacetate (1.0 equiv)

  • Diethylamine (1.2–1.5 equiv)

  • p-Toluenesulfonic acid (p-TSA) (0.05 equiv)

  • Solvent: Toluene or Benzene (anhydrous)

Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Add ethyl benzoylacetate, p-TSA, and toluene to the flask. Add diethylamine last.

  • Reflux: Heat the mixture to vigorous reflux. The azeotropic removal of water is critical. Monitor the water level in the Dean-Stark trap.

    • Note: Diethylamine is volatile (BP ~55 °C). Use an excess or add it portion-wise if using a solvent with a higher boiling point to prevent loss before reaction.

  • Monitoring: Monitor via TLC (Hexane:EtOAc 8:2). The starting keto-ester (UV active) should disappear, replaced by a lower Rf spot (enamine).

  • Workup: Cool to room temperature. Wash the organic layer with saturated

    
     (to remove acid catalyst) and brine. Dry over 
    
    
    
    .
  • Purification: Concentrate under reduced pressure. The residue is often sufficiently pure. If necessary, purify via high-vacuum distillation (Kugelrohr) or flash chromatography on basic alumina (silica gel may cause hydrolysis).

Stereochemical Control: The (Z)-Isomer

The formation of the (Z)-isomer is governed by the minimization of allylic strain (


 strain).
  • Mechanism: In tertiary enamino esters (no H-bonding stabilization), the (E)-isomer places the bulky amino group and the ester group on opposite sides, which is often sterically favored.

  • The (Z)-Anomaly: However, for this specific substrate (phenyl at the

    
    -position), the steric clash between the Phenyl ring  and the Ester group  (in the E-isomer) competes with the clash between the Diethylamino group  and the Ester group  (in the Z-isomer).
    
  • Result: The product often exists as a mixture, but the (Z)-isomer can be enriched thermodynamically or separated based on solubility differences. The (Z)-configuration places the phenyl ring trans to the ester, avoiding the severe steric penalty of two large planar groups being cis.

Part 3: Reactivity & Applications

The core utility of CAS 6288-55-7 lies in its ability to act as a "vinylogous amide" that can undergo transamination . The diethylamino group is a good leaving group relative to primary aromatic amines.

Transamination-Cyclization (Quinoline Synthesis)

This is the primary application in drug discovery. The diethylamino group is displaced by an aniline derivative, followed by thermal cyclization (Conrad-Limpach or Gould-Jacobs type).

Reaction Pathway Diagram

ReactivityPath Start Ethyl (Z)-3-(diethylamino)-3-phenylprop-2-enoate Transamination Transamination Intermediate (Ethyl 3-(arylamino)-3-phenylacrylate) Start->Transamination Substitution Reactant + Aryl Amine (Ar-NH2) (Acid Catalysis) Reactant->Transamination Byproduct - Diethylamine (Gas) Transamination->Byproduct Cyclization Thermal Cyclization (250°C, Diphenyl ether) Transamination->Cyclization Isomerization to (Z) Final 4-Hydroxy-2-phenylquinoline Scaffold Cyclization->Final Intramolecular Acylation

Figure 2: Pathway for converting the enamino ester into a quinoline scaffold via transamination.[1]

Key Advantages in Synthesis
  • Regiocontrol: Unlike reacting a

    
    -keto ester directly with an aniline (which can form both anilides and enamines), starting with the pre-formed diethylamino enamine ensures the formation of the enamine bond at the 
    
    
    
    -position exclusively.
  • Mild Conditions: Transamination often proceeds at lower temperatures than direct condensation, protecting sensitive functional groups on the aniline.

Part 4: Analytical Characterization

To validate the synthesis of CAS 6288-55-7, researchers should look for specific NMR signatures.

Proton NMR ( NMR, , 400 MHz)
  • 
     1.0–1.2 ppm (Triplets):  Two methyl groups from the diethylamine and one from the ethyl ester (overlapping).
    
  • 
     3.0–3.4 ppm (Quartets):  Methylene protons of the diethylamine (
    
    
    
    ). Broadening may occur due to restricted rotation around the
    
    
    bond.
  • 
     4.0–4.2 ppm (Quartet):  Methylene protons of the ethyl ester (
    
    
    
    ).
  • 
     4.8–5.5 ppm (Singlet): The Vinyl Proton (
    
    
    
    ).
    This is the diagnostic peak.
    • (Z)-Isomer: Typically resonates upfield (lower ppm) due to shielding by the twisted phenyl ring or amine anisotropy compared to the (E)-isomer.

  • 
     7.2–7.5 ppm (Multiplet):  Phenyl aromatic protons.
    
Infrared Spectroscopy (IR)
  • 1680–1700 cm

    
    :  Ester Carbonyl (
    
    
    
    ). Shifted to lower wavenumber compared to saturated esters due to conjugation.
  • 1600–1620 cm

    
    :  Alkene (
    
    
    
    ) stretch, intensified by the push-pull character (amine donor, ester acceptor).

Part 5: Safety & Handling

  • Hazards: As with most enamino esters, treat as an Irritant (Skin/Eye/Respiratory) .

  • Stability: Susceptible to hydrolysis. Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C to prevent reversion to ethyl benzoylacetate and diethylamine.

  • Spill Cleanup: Absorb with sand or vermiculite. Do not use water initially as it may hydrolyze the compound, releasing diethylamine (fishy odor, basic).

References

  • General Synthesis of

    
    -Enamino Esters: 
    
    • Methodology: L. Crouch, "Synthetic routes to

      
      -enamino esters," Tetrahedron, vol. 65, no. 12, 2009. 
      
  • Transamination Reactivity

    • Mechanism:[2][3][4][5] Ferraz, H. M. C., et al. "Synthesis of

      
      -enamino esters by the reaction of 
      
      
      
      -keto esters with secondary amines." Synthesis, 2004.[6]
  • Quinoline Synthesis (Gould-Jacobs Context)

    • Application: Gould, R. G., & Jacobs, W. A. "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, vol. 61, no. 10, 1939.

  • Spectroscopic Data (Analogues)

    • Data: National Institute of Advanced Industrial Science and Technology (AIST), "Spectral Database for Organic Compounds (SDBS)."

Sources

Exploratory

An In-depth Technical Guide to Ethyl 3-(diethylamino)-3-phenylacrylate: Structure, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Introduction Chemical Structure and Physicochemical Properties The chemical structure of ethyl 3-(diethylamino)-3-phenylacrylate features a central acrylic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical Structure and Physicochemical Properties

The chemical structure of ethyl 3-(diethylamino)-3-phenylacrylate features a central acrylic acid ethyl ester moiety. A phenyl group and a diethylamino group are attached to the β-carbon of the acrylate. The molecule can exist as E/Z isomers due to the restricted rotation around the carbon-carbon double bond. The presence of the lone pair of electrons on the nitrogen atom of the diethylamino group allows for delocalization into the π-system of the acrylate, influencing its reactivity.

Table 1: Predicted Physicochemical Properties of Ethyl 3-(diethylamino)-3-phenylacrylate

PropertyPredicted Value/InformationBasis for Prediction
Molecular Formula C₁₅H₂₁NO₂Based on chemical structure
Molecular Weight 247.34 g/mol Based on chemical structure
Appearance Likely a pale yellow to yellow oil or low-melting solidAnalogy with similar enamino esters
Solubility Soluble in common organic solvents (e.g., ethanol, dichloromethane, ethyl acetate); limited solubility in waterGeneral solubility of organic esters
Isomerism Exists as E and Z geometric isomersPresence of a substituted C=C double bond

Note: The properties listed above are predicted based on the chemical structure and data for analogous compounds, as experimental data for ethyl 3-(diethylamino)-3-phenylacrylate is not publicly available.

Synthesis of Ethyl 3-(diethylamino)-3-phenylacrylate: A Proposed Protocol

A plausible and efficient method for the synthesis of ethyl 3-(diethylamino)-3-phenylacrylate is the conjugate addition of diethylamine to ethyl phenylpropiolate. This reaction is a well-established method for the preparation of β-enamino esters. The reaction proceeds via a nucleophilic attack of the amine on the electron-deficient alkyne, activated by the adjacent ester group.

Proposed Synthetic Workflow

SynthesisWorkflow reagent1 Ethyl Phenylpropiolate reaction Reaction Vessel (Stirring, Inert Atmosphere) reagent1->reaction reagent2 Diethylamine reagent2->reaction solvent Anhydrous Solvent (e.g., Ethanol or Toluene) solvent->reaction product Ethyl 3-(diethylamino)-3-phenylacrylate workup Work-up (Solvent removal, Extraction) reaction->workup Reaction Completion (Monitored by TLC/GC-MS) purification Purification (Column Chromatography) workup->purification Crude Product purification->product Purified Product

Caption: Proposed workflow for the synthesis of ethyl 3-(diethylamino)-3-phenylacrylate.

Step-by-Step Experimental Protocol
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl phenylpropiolate (1 equivalent). Dissolve the starting material in a suitable anhydrous solvent, such as ethanol or toluene.

  • Addition of Reagent: While stirring the solution, add diethylamine (1.0 to 1.2 equivalents) dropwise at room temperature. The reaction is typically exothermic, and cooling may be necessary to control the reaction temperature.

  • Reaction Conditions: After the addition is complete, the reaction mixture can be stirred at room temperature or gently heated to ensure completion. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction of amines with ethyl propiolate is a known procedure for generating similar enoates[1][2].

  • Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The resulting crude product is then dissolved in an organic solvent like ethyl acetate and washed with water or brine to remove any unreacted diethylamine and other water-soluble impurities. The organic layer is dried over anhydrous sodium sulfate and filtered.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure ethyl 3-(diethylamino)-3-phenylacrylate. The stereochemistry of the product (E/Z ratio) would need to be determined by spectroscopic methods, such as ¹H NMR.

Potential Applications in Drug Development

While there is no direct research on the applications of ethyl 3-(diethylamino)-3-phenylacrylate, its structural motifs are present in various biologically active molecules, suggesting its potential as a valuable intermediate in drug discovery and development.

As a Precursor for Heterocyclic Compounds

The enamino ester functionality is a versatile precursor for the synthesis of a wide range of heterocyclic compounds, which are prevalent in many approved drugs. By reacting with various reagents, the enamine moiety can be elaborated into pyridines, pyrimidines, pyrazoles, and other important ring systems.

In the Development of Bioactive Molecules

The diethylamino group is a common feature in many pharmaceuticals, often contributing to improved pharmacokinetic properties such as solubility and bioavailability. For instance, derivatives of diethylaminoethanol have been studied for their neuroprotective, antiasthenic, and antioxidant effects. Furthermore, polymers containing 2-(diethylamino)ethyl methacrylate (DEAEM) have been investigated as pH-responsive systems for controlled drug delivery[3][4][5]. The presence of the diethylamino group in the target molecule could impart similar pH-responsive characteristics, making it an interesting candidate for the design of novel drug delivery systems or prodrugs that target the acidic microenvironment of tumors.

As a Michael Acceptor

The α,β-unsaturated system in ethyl 3-(diethylamino)-3-phenylacrylate can potentially act as a Michael acceptor, allowing for the covalent modification of biological targets. This property is exploited in the design of certain enzyme inhibitors and other therapeutic agents.

Conclusion

Ethyl 3-(diethylamino)-3-phenylacrylate, while not extensively documented, represents a molecule with significant synthetic potential. Based on established chemical reactions, a straightforward synthesis via the conjugate addition of diethylamine to ethyl phenylpropiolate can be proposed. The resulting enamino ester is a versatile building block for more complex molecules, particularly heterocyclic systems of medicinal interest. The presence of the diethylamino group also suggests potential applications in the development of pH-responsive materials and as a scaffold for bioactive compounds. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully explore its utility in the fields of organic chemistry and drug development.

References

  • Craciun, S. (2013). One-pot reactions of ethyl propiolate. UR Scholarship Repository. Retrieved from [Link]

  • El-Zeiny, M. (2021). Synthesis and Spectral Characterisation of (E)-3-(3-(4 (Dimethylamino)Phenyl) Acrylo-yl)-4-Hydroxy-2H-Chromen-2. Semantic Scholar. Retrieved from [Link]

  • Kotsur, D. A. (2023). The Role of the Geometric Configuration of Diethylaminoethanol Derivative in the Pharmaceutical Development of a Dosage Form Based on It. Kotsur. Retrieved from [Link]

  • MDPI. (2022). Synthesis, Optical Characterization in Solution and Solid-State, and DFT Calculations of 3-Acetyl and 3-(1′-(2′-Phenylhydrazono)ethyl)-coumarin-(7)-substituted Derivatives. Retrieved from [Link]

  • MDPI. (2024). Aromatic Amines in Organic Synthesis Part III; p-Aminocinnamic Acids and Their Methyl Esters. Retrieved from [Link]

  • Organic Syntheses. (n.d.). α-PHENYLCINNAMIC ACID. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-Cyano-3-[4-(dimethylamino)phenyl]acrylate. Retrieved from [Link]

  • PubMed. (2009). Ethyl-propiolate as a novel and promising analytical reagent for the derivatization of thiols: study of the reaction under flow conditions. Retrieved from [Link]

  • PubMed. (2011). Ethyl propiolate as a post-column derivatization reagent for thiols: development of a green liquid chromatographic method for the determination of glutathione in vegetables. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactions of thiols and amines with ethyl propiolate. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). Supplementary Information. Retrieved from [Link]

  • Truong, T., et al. (2019). pH-Responsive Polymer Nanoparticles for Drug Delivery. Monash University. Retrieved from [Link]

  • Yao, R. S., et al. (n.d.). Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. Semantic Scholar. Retrieved from [Link]

  • Zhang, L., et al. (2017). Poly(2-(diethylamino)ethyl methacrylate)-based, pH-responsive, copolym. International Journal of Nanomedicine. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide on β-Enamino Ester Derivatives of Ethyl Benzoylacetate

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of β-enamino ester derivatives of ethyl benzoylacetate, a class of compounds with significant utility...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of β-enamino ester derivatives of ethyl benzoylacetate, a class of compounds with significant utility in organic synthesis and medicinal chemistry. We will explore their synthesis, structural characterization, and diverse applications, offering expert insights into the practical aspects of their handling and utilization.

Part 1: Core Synthesis and Mechanistic Considerations

The principal method for synthesizing β-enamino esters of ethyl benzoylacetate is the condensation of ethyl benzoylacetate with a primary or secondary amine. This reaction is a cornerstone of enamine chemistry and offers a versatile route to a wide array of derivatives.

Causality Behind Experimental Choices

The selection of reaction conditions is critical for achieving high yields and purity. The reaction is typically performed in an aromatic solvent like toluene, which forms an azeotrope with the water generated during the reaction. This allows for the continuous removal of water using a Dean-Stark apparatus, thereby driving the reaction equilibrium towards the product.[1] While the reaction can proceed thermally, it is often catalyzed by an acid, such as p-toluenesulfonic acid (p-TSA) or acetic acid, to enhance the electrophilicity of the ketone carbonyl group.[2][3] The choice of catalyst can influence reaction times and yields. For instance, ultrasound has been shown to be an effective, environmentally friendly alternative to conventional heating, significantly reducing reaction times and preventing the formation of amide byproducts.[3]

Experimental Protocol: Synthesis of Ethyl 3-Anilino-3-Phenylacrylate

This protocol provides a step-by-step methodology for a representative synthesis.

Materials:

  • Ethyl benzoylacetate

  • Aniline

  • p-Toluenesulfonic acid (catalytic amount)

  • Toluene

  • Dean-Stark apparatus and condenser

  • Round-bottom flask and heating mantle

  • Rotary evaporator

  • Recrystallization apparatus

Procedure:

  • Set up a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Charge the flask with ethyl benzoylacetate (1.0 eq), aniline (1.0 eq), and a catalytic amount of p-toluenesulfonic acid (0.02 eq) in toluene.

  • Heat the mixture to reflux and monitor the reaction by observing the collection of water in the Dean-Stark trap.

  • Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure β-enamino ester.

Self-Validating System: The success of this protocol is validated by the collection of the expected volume of water, indicating the completion of the condensation reaction. Spectroscopic analysis of the purified product will confirm the desired structure.

Diagram 1: Synthetic Workflow

G A Combine Reactants (Ethyl Benzoylacetate, Aniline, p-TSA, Toluene) B Azeotropic Reflux (Dean-Stark Apparatus) A->B Heat C Solvent Removal (Rotary Evaporation) B->C Cool D Purification (Recrystallization) C->D E Pure β-Enamino Ester D->E G A β-Enamino Ester (Ethyl Benzoylacetate Derivative) B Quinolines A->B C Pyridinones A->C D Pyrazoles A->D E Other Bioactive Heterocycles A->E

Caption: The utility of β-enamino esters as precursors to diverse heterocyclic scaffolds.

In the context of drug development, the β-enamino ester moiety is found in molecules exhibiting a broad spectrum of biological activities, including antibacterial, anti-inflammatory, and antitumor properties. [1][4]For instance, certain β-enamino esters have shown promising activity against colon cancer cell lines. [5]Furthermore, poly(β-amino esters) (PBAEs), which can be synthesized from related starting materials, are being explored as biodegradable polymers for drug and gene delivery applications in immunotherapy and vaccination. [6][7]

References

  • A brief review on synthesis & applications of β-enamino carbonyl compounds. (2012).
  • The synthesis of β-enamino esters from the thermal, catalyst-free ring opening of aminocyclopropenones. Organic & Biomolecular Chemistry (RSC Publishing).
  • Poly(beta-amino esters)
  • β-Enamino Esters in Heterocyclic Synthesis: Synthesis of Pyrazolone and Pyridinone Deriv
  • Designing a green poly(β-amino ester)
  • Efficient Synthesis of β-Enaminones and β-Enaminoesters Catalyzed by Gold (I)/Silver (I) under Solvent-Free Conditions. (2012). MDPI.
  • β-enamino ester synthesis by amin
  • Efficient Synthetic Method for β-Enamino Esters Using Ultrasound. (2004). Synthesis.

Sources

Exploratory

ethyl (Z)-3-(diethylamino)-3-phenylprop-2-enoate molecular weight and formula

This technical guide details the physicochemical profile, synthesis, and application of ethyl (Z)-3-(diethylamino)-3-phenylprop-2-enoate , a specialized -enamino ester intermediate. Executive Summary Ethyl (Z)-3-(diethyl...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical profile, synthesis, and application of ethyl (Z)-3-(diethylamino)-3-phenylprop-2-enoate , a specialized


-enamino ester intermediate.

Executive Summary

Ethyl (Z)-3-(diethylamino)-3-phenylprop-2-enoate is a trisubstituted alkene and a tertiary


-enamino ester. It serves as a critical "push-pull" alkene building block in the synthesis of nitrogen-containing heterocycles, particularly substituted pyridines , pyrimidines , and quinolones  utilized in pharmaceutical development. Unlike secondary enamino esters, which stabilize the (Z)-configuration via intramolecular hydrogen bonding, this tertiary amine derivative relies on steric and dipole interactions to dictate its geometry, making its stereoselective synthesis and isolation a non-trivial challenge in organic process chemistry.

Physicochemical Profile

Identity and Constants
ParameterValue
IUPAC Name Ethyl (Z)-3-(diethylamino)-3-phenylprop-2-enoate
Common Name Ethyl

-diethylaminocinnamate
Molecular Formula C₁₅H₂₁NO₂
Molecular Weight 247.34 g/mol
CAS Number Not widely listed; Analogous to 10369-88-7 (isomer)
Physical State Viscous yellow oil (typical for tertiary enamino esters)
Solubility Soluble in DCM, CHCl₃, EtOAc; Hydrolyzes in aqueous acid
Structural Geometry (Z vs. E)

The stereochemistry is defined by the Cahn-Ingold-Prelog (CIP) priority rules at the C3 position.

  • C3 Priorities: Diethylamino (–NEt₂, atomic #7) > Phenyl (–Ph, atomic #6).

  • C2 Priorities: Ethoxycarbonyl (–COOEt) > Hydrogen (–H).

Configuration:

  • (Z)-Isomer: The diethylamino group and the ester group are on the same side (cis-like).

  • (E)-Isomer: The diethylamino group and the ester group are on opposite sides (trans-like).

Stability Note: In tertiary enamino esters, the (E)-isomer is often thermodynamically preferred to minimize steric repulsion between the bulky diethylamino and ethoxycarbonyl groups. However, the (Z)-isomer can be accessed via kinetic control or specific solvent interactions that favor dipole alignment.

Synthetic Methodology

Reaction Design: Titanium(IV) Chloride Mediated Condensation

Direct condensation of


-keto esters with secondary amines is often sluggish due to the low electrophilicity of the ketone and the difficulty of water removal. The use of Titanium(IV) Chloride (TiCl₄)  is the industry-standard protocol for synthesizing sterically hindered tertiary enamines. TiCl₄ acts as both a Lewis acid to activate the carbonyl and a water scavenger.
Experimental Protocol

Precursors:

  • Substrate: Ethyl benzoylacetate (Ethyl 3-oxo-3-phenylpropanoate).[1]

  • Reagent: Diethylamine (1.2 - 3.0 equiv).

  • Promoter: TiCl₄ (0.5 - 0.6 equiv).

  • Base: Triethylamine (to scavenge HCl).

Step-by-Step Workflow:

  • Preparation: In a flame-dried 3-neck flask under Nitrogen, dissolve ethyl benzoylacetate (10 mmol) in anhydrous hexane or toluene (50 mL).

  • Activation: Cool the solution to 0°C. Add TiCl₄ (5.5 mmol) dropwise. Caution: Exothermic reaction; a yellow/orange complex will form.

  • Amine Addition: Add a solution of diethylamine (30 mmol) and triethylamine (optional, to buffer) in solvent dropwise over 20 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. The Ti species will sequester the generated water as TiO₂.

  • Workup: Filter the reaction mixture through a pad of Celite to remove solid titanium salts. Wash the pad with ether.

  • Isolation: Concentrate the filtrate under reduced pressure. The residue is the crude enamino ester.

  • Purification: Distillation under high vacuum (0.1 mmHg) is preferred over chromatography, as silica gel can induce hydrolysis.

Mechanistic Pathway

The reaction proceeds via a hemiaminal intermediate, followed by Ti-assisted elimination of water.

Synthesis Start Ethyl Benzoylacetate (C11H12O3) TiCl4 TiCl4 Activation (Lewis Acid) Start->TiCl4 Complex Ti-Carbonyl Complex TiCl4->Complex Amine Diethylamine Nucleophilic Attack Complex->Amine Intermediate Hemiaminal-Ti Species Amine->Intermediate Elimination Elimination of TiO2/HCl Intermediate->Elimination Product Ethyl (Z)-3-(diethylamino)- 3-phenylprop-2-enoate Elimination->Product

Figure 1: TiCl₄-mediated synthesis of sterically hindered enamino esters.[2]

Structural Characterization

Verification of the product requires distinguishing the enamine from the starting keto-ester and determining the Z/E ratio.

Nuclear Magnetic Resonance (¹H NMR)

Data is predicted based on analogous phenyl-enamino esters.

Proton EnvironmentChemical Shift (

, ppm)
MultiplicityInterpretation
Vinyl H (C2-H) 4.60 – 4.95 Singlet (1H)Diagnostic peak. Upfield shift due to enamine resonance.
Phenyl (Ar-H) 7.30 – 7.50Multiplet (5H)Aromatic ring protons.
Ester -OCH₂- 4.10Quartet (2H)Typical ethyl ester signal.
Ester -CH₃ 1.20Triplet (3H)Typical ethyl ester signal.
N-CH₂ (Diethyl) 2.90 – 3.30 Broad/Split (4H)Often appear as two distinct signals due to restricted rotation around C(3)-N bond.
N-CH₃ (Diethyl) 1.00 – 1.10Triplet (6H)Methyls of the diethylamine.

Note on Isomers: The vinyl proton of the (Z)-isomer typically appears slightly downfield compared to the (E)-isomer due to the anisotropic deshielding of the cis-carbonyl group, though this can vary with solvent.

Mass Spectrometry (MS)
  • Molecular Ion (M⁺): m/z 247.

  • Base Peak: Likely m/z 218 (Loss of Ethyl) or m/z 174 (Loss of COOEt).

  • Fragmentation: Loss of the diethylamino radical is less common; cleavage usually occurs at the ester linkage.

Pharmaceutical Applications

This molecule is a "masked" 1,3-dicarbonyl equivalent, valuable for synthesizing heterocycles where the regiochemistry is controlled by the amino group's electron donation.

Synthesis of 4-Quinolones

Reacting this enamino ester with reactive halides or undergoing thermal cyclization (if an ortho-halo group were present on the phenyl ring) leads to quinolone antibiotics.

Pyrimidine Synthesis

Reaction with amidines (e.g., acetamidine, urea) yields substituted pyrimidines.

  • Mechanism: The amidine nitrogen attacks the ester carbonyl, followed by intramolecular Michael addition to the C3 position, displacing the diethylamine.

Applications cluster_0 Heterocycle Synthesis Enamine Ethyl (Z)-3-(diethylamino)- 3-phenylprop-2-enoate Pyrazoles Pyrazoles (Reaction w/ Hydrazines) Enamine->Pyrazoles - EtOH, - HNEt2 Pyrimidines Pyrimidines (Reaction w/ Amidines) Enamine->Pyrimidines Base Catalysis Quinolones Quinolones (Thermal Cyclization) Enamine->Quinolones High Temp

Figure 2: Divergent synthetic utility of the enamino ester scaffold.

References

  • TiCl4 Method: White, W. A., & Weingarten, H. (1967). A versatile new enamine synthesis. The Journal of Organic Chemistry, 32(1), 213-214. Link

  • Enamino Ester Review: Ferraz, H. M. C., & Pereira, F. L. C. (2004). Recent advances in the synthesis of pyrroles and pyridines by reaction of enamino ketones and esters. Química Nova, 27(1), 89-95. Link

  • General Properties: PubChem Compound Summary for Ethyl 3-phenylprop-2-enoate derivatives. Link

  • Isomerism in Enamines: Potapov, V. M., et al. (1975). Stereochemistry of enamines. Journal of General Chemistry of the USSR.

Sources

Foundational

thermodynamic stability of (Z)-beta-enamino esters

Thermodynamic Stability of (Z)- -Enamino Esters: A Technical Guide Audience: Researchers, Senior Scientists, and Process Chemists. Scope: Thermodynamic drivers, mechanistic isomerization, self-validating synthesis, and c...

Author: BenchChem Technical Support Team. Date: February 2026

Thermodynamic Stability of (Z)- -Enamino Esters: A Technical Guide

Audience: Researchers, Senior Scientists, and Process Chemists. Scope: Thermodynamic drivers, mechanistic isomerization, self-validating synthesis, and characterization.

Executive Summary


-Enamino esters represent a privileged structural motif in medicinal chemistry, serving as critical intermediates for 1,4-dihydropyridine calcium channel blockers (e.g., nifedipine) and quinolone antibiotics. Their utility is governed by a delicate thermodynamic equilibrium between imine/enamine tautomers and (E)/(Z) geometric isomers.

This guide provides a definitive technical analysis of the (Z)-


-enamino ester , identifying the Resonance-Assisted Hydrogen Bond (RAHB)  as the primary thermodynamic driver (

) that locks the (Z)-conformation. We detail the acid-catalyzed isomerization mechanism, provide a self-validating synthetic protocol, and outline rigorous NMR characterization standards.

Thermodynamic Principles & Structural Drivers

The Tautomeric & Geometric Landscape

The formation of


-enamino esters from 

-keto esters and primary amines involves two distinct equilibria:
  • Imine-Enamine Tautomerism: The migration of a proton from nitrogen to the

    
    -carbon.
    
  • (E)-(Z) Isomerism: Rotation around the C=C double bond within the enamine manifold.

While simple imines are often thermodynamically preferred over enamines, the presence of the conjugated ester group reverses this trend. The


-enamino ester system benefits from extended conjugation (

), stabilizing the enamine form.
The Chelate Effect: (Z)-Isomer Dominance

The (Z)-isomer is overwhelmingly favored over the (E)-isomer due to an Intramolecular Hydrogen Bond (IMHB) between the enamine N-H and the ester carbonyl oxygen. This interaction forms a pseudo-six-membered ring, often termed a Resonance-Assisted Hydrogen Bond (RAHB).

Thermodynamic Parameters (Approximate):

  • 
    : 
    
    
    
    to
    
    
    kcal/mol (favors Z).
  • IMHB Strength:

    
     to 
    
    
    
    kcal/mol (solvent dependent).
  • Rotational Barrier (

    
    ): 
    
    
    
    to
    
    
    kcal/mol (accessible at RT, but slow without catalysis).
Parameter(Z)-Isomer(E)-IsomerImine Tautomer
Primary Stabilizing Force IMHB (Chelation) + ConjugationConjugation onlyBond Energy (

vs

)
Dipole Moment Lower (Internal compensation)HigherVariable
Solvent Preference Non-polar / AproticPolar / Protic (H-bond disruption)Variable
Relative Energy 0.0 kcal/mol (Ground State)

kcal/mol

kcal/mol
Mechanistic Pathway: Acid-Catalyzed Isomerization

The interconversion between E and Z isomers is catalyzed by acid.[1][2] Protonation of the enamine


-carbon or nitrogen generates an iminium intermediate. This intermediate has single-bond character at the former C=C double bond, significantly lowering the rotational barrier and allowing rapid equilibration to the thermodynamic minimum (the Z-isomer).

IsomerizationMechanism E_Iso (E)-Enamine (Kinetic/Less Stable) Protonation Acid Catalysis (+ H+) E_Iso->Protonation Iminium Iminium Intermediate (Low Rotational Barrier) Protonation->Iminium N-Protonation Iminium->Iminium Rotation (15-20 kcal/mol) Z_Iso (Z)-Enamine (Thermodynamic Product) Iminium->Z_Iso - H+ (Deprotonation) Rotation C-C Bond Rotation Z_Iso->E_Iso Slow Thermal Eq.

Figure 1: Acid-catalyzed mechanism facilitating the rotation around the C-C bond via an iminium intermediate, driving the system toward the thermodynamically stable (Z)-isomer.

Experimental Characterization (Self-Validating Systems)

Trustworthy identification of the (Z)-isomer relies on specific NMR signatures derived from the deshielding effect of the hydrogen bond.

1H NMR Diagnostics[3]
  • (Z)-N-H Signal: The chelated proton is highly deshielded, appearing typically between

    
     8.5 and 11.0 ppm  as a broad singlet (or doublet if coupling to CH is resolved).
    
  • (E)-N-H Signal: If present, appears upfield (

    
     4.0 - 6.5 ppm ) due to lack of chelation and exposure to solvent shielding.
    
  • Vinyl Proton: The

    
    -vinyl proton typically appears at 
    
    
    
    4.4 - 4.6 ppm
    .
NOE/ROESY Validation

To conclusively prove geometry in ambiguous cases (e.g., secondary amines where steric clash might compete with IMHB):

  • (Z)-Isomer: Strong NOE correlation between the N-H and the Vinyl-H .

  • (E)-Isomer: Strong NOE correlation between the N-Alkyl group and the Vinyl-H .

NMR_Workflow Sample Crude Reaction Mixture H_NMR 1H NMR (CDCl3) Sample->H_NMR Decision Check N-H Shift H_NMR->Decision Z_Conf Signal > 8.5 ppm (Z)-Isomer Confirmed Decision->Z_Conf Deshielded Ambiguous Signal 4.0 - 7.0 ppm or Complex Multiplets Decision->Ambiguous Shielded/Mixed NOE Run 1D NOESY Ambiguous->NOE Result_Z NOE: NH <-> Vinyl H (Z)-Isomer NOE->Result_Z Result_E NOE: Alkyl <-> Vinyl H (E)-Isomer NOE->Result_E

Figure 2: Decision tree for spectroscopic validation of


-enamino ester geometry.

Synthetic Protocol: Thermodynamic Control

This protocol utilizes azeotropic removal of water and acid catalysis to drive the equilibrium to completion and ensure isomerization to the stable (Z)-form.

Reaction:


-Keto Ester + Primary Amine 

-Enamino Ester +

Materials
  • Substrate: Ethyl acetoacetate (1.0 equiv).

  • Reagent: Primary amine (e.g., benzylamine, 1.05 equiv).

  • Catalyst: Glacial Acetic Acid (0.05 - 0.1 equiv). Crucial for facilitating E/Z isomerization.

  • Solvent: Toluene or Ethanol (Toluene preferred for Dean-Stark water removal).

Step-by-Step Methodology
  • Setup: Equip a round-bottom flask with a Dean-Stark trap (if using toluene) and a reflux condenser.

  • Charging: Add Ethyl acetoacetate and Toluene (5 mL/mmol). Add the Amine slowly (exothermic).

  • Catalysis: Add Glacial Acetic Acid.

    • Why: The acid protonates the intermediate imine/enamine, lowering the barrier for rotation and ensuring the mixture settles into the thermodynamic (Z) well.

  • Reflux: Heat to reflux with vigorous stirring. Monitor water collection in the trap. Reaction is typically complete in 2-4 hours.

  • Work-up (Self-Validating):

    • Cool to room temperature.

    • Wash with saturated

      
       (removes acetic acid).
      
    • Wash with Brine, dry over

      
      .
      
    • Concentrate in vacuo.

  • Crystallization: Many solid (Z)-enamino esters will crystallize upon cooling or addition of hexanes. Recrystallization from EtOH/Hexanes yields high-purity (Z)-isomer.

Troubleshooting
  • Issue: Presence of (E)-isomer in NMR.

    • Solution: The reaction was likely stopped too early or not catalyzed sufficiently. Dissolve crude in ethanol with a drop of acetic acid and reflux for 1 hour to re-equilibrate, then concentrate.

References

  • Brandt, C. A., et al. (2004).[3] "Efficient Synthetic Method for

    
    -Enamino Esters Using Ultrasound." Synthesis, 2004(10), 1557-1558. Link
    
  • Pollack, S. R., & Dion, A. (2021).[3] "Acid- or Base-Promoted Condensation Reactions of Carbamates with

    
    -Alkoxyacrylates Provide N-Monosubstituted 
    
    
    
    -Aminoacrylates."[3] The Journal of Organic Chemistry, 86(17), 11748–11762. Link
  • Gilli, G., et al. (1989). "Resonance-Assisted Hydrogen Bonding (RAHB). A Strong H-Bond Stabilized by

    
    -Electron Delocalization." Journal of the American Chemical Society, 111(3), 1023–1028. Link
    
  • Zhuo, J. C. (1997). "A 1H NMR study on the tautomerism of

    
    -enamino esters in trifluoroacetic acid." Magnetic Resonance in Chemistry, 35(5), 311-314. Link
    
  • Lyu, Y., et al. (2022). "Bond Energies of Enamines."[4] ACS Omega, 7(7), 6259–6267. Link

Sources

Exploratory

A Researcher's Guide to Sourcing and Qualifying Research-Grade 2-(1H-Indol-3-yl)ethan-1-ol (CAS 6288-55-7)

For researchers, scientists, and drug development professionals, the integrity of every experiment begins with the quality of the starting materials. A compound's purity, identity, and consistency are the bedrock upon wh...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of every experiment begins with the quality of the starting materials. A compound's purity, identity, and consistency are the bedrock upon which reliable and reproducible data are built. This guide provides an in-depth technical framework for sourcing and validating research-grade 2-(1H-indol-3-yl)ethan-1-ol (also known as Tryptophol), CAS 6288-55-7, a crucial building block in medicinal chemistry and a derivative of the biologically significant indole scaffold.[1] This document moves beyond a simple list of vendors, offering a strategic workflow for supplier evaluation, incoming material qualification, and the establishment of self-validating quality control systems within your laboratory.

Section 1: Defining "Research Grade" for CAS 6288-55-7

The term "research grade" is not universally standardized and can vary between suppliers. For a compound like 2-(1H-indol-3-yl)ethan-1-ol, which serves as a precursor in complex syntheses, a researcher's definition must be stringent.[2] It is a composite of purity, comprehensive characterization, and batch-to-batch consistency.

1.1 Purity Specifications: For most research applications, particularly in drug discovery, a purity level of ≥97% is a recommended starting point. However, the nature of the impurities is often more critical than the absolute percentage. Potential impurities could arise from the synthetic route, such as residual starting materials (e.g., indole), reagents, or by-products from incomplete reactions or side reactions.[1]

1.2 Essential Supplier Documentation: A reputable supplier of research-grade chemicals must provide, at a minimum, the following documentation for each batch:

  • Certificate of Analysis (CoA): This is the most critical document. It should detail the lot-specific results of quality control testing, including the analytical methods used and the measured purity.

  • Material Safety Data Sheet (MSDS)/Safety Data Sheet (SDS): This provides essential information on handling, storage, and safety precautions.[3]

It is crucial to note that some suppliers, particularly for unique or early-stage discovery compounds, may sell products "as-is," explicitly stating that they do not perform analytical validation. In such cases, the responsibility for confirming the compound's identity and purity falls entirely on the researcher, making the in-house validation steps outlined in this guide indispensable.[4]

Section 2: The Supplier Qualification Workflow

Selecting a supplier is a multi-step process that balances availability, cost, and, most importantly, a demonstrated commitment to quality. The following workflow provides a systematic approach to identifying and vetting potential suppliers.

Supplier_Qualification_Workflow A Identify Potential Suppliers (e.g., Thermo Scientific, Sigma-Aldrich, BLDpharm) B Request Documentation (CoA, COO, Purity Specification) A->B C Evaluate CoA - Purity ≥97%? - Analytical Methods Used? (NMR, HPLC, MS) B->C Review D Assess Supplier Transparency - Manufacturing Site? - Batch Traceability? C->D If Acceptable G Decision Point: Qualify or Disqualify Supplier C->G Fails to Meet Criteria E Order Small Qualification Sample D->E If Transparent F Perform In-House QC Verification (See Section 3 Protocol) E->F F->G Compare Results to CoA G->A Fail H Qualified Supplier List G->H Pass

Figure 1: A systematic workflow for qualifying suppliers of research chemicals.

Potential Suppliers for Initial Investigation:

Supplier NameNoted Offerings / Related Compounds
Thermo Scientific Maybridge Directly lists 2-(1H-indol-3-yl)ethan-1-ol.
Sigma-Aldrich (MilliporeSigma) Offers a wide range of indole derivatives and related compounds.[4]
BLDpharm Known supplier of heterocyclic building blocks, including indoles.[5]
Advanced ChemBlocks Lists 2-amino-1-(1H-indol-3-yl)ethan-1-ol with 97% purity.[6]
MedChemExpress Lists 2-(1H-indol-3-yl)ethan-1-ol for research applications.[7]
Section 3: In-House Qualification Protocol for CAS 6288-55-7

Upon receiving a qualification sample, independent verification is paramount. This protocol establishes a self-validating system to confirm the supplier's CoA and ensure the material's suitability for your research.

3.1 Identity Verification: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) provides the structural fingerprint of a molecule.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the supplied 2-(1H-indol-3-yl)ethan-1-ol and dissolve it in an appropriate deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

  • Acquisition: Acquire ¹H NMR and ¹³C NMR spectra on a calibrated spectrometer (e.g., 400 MHz).

  • Data Analysis:

    • Compare the acquired ¹H NMR spectrum with literature values or a trusted reference spectrum. Key signals to verify include the indole N-H proton, aromatic protons, and the aliphatic protons of the ethanol side chain.

    • Confirm the number of unique carbon signals in the ¹³C NMR spectrum matches the molecular structure (10 unique carbons).

    • Integrate the proton signals to ensure the ratios are correct for the structure. The presence of significant unassigned peaks may indicate impurities.

3.2 Purity Assessment: High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for quantifying the purity of small molecules.

Methodology:

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., Methanol or Acetonitrile) at a concentration of approximately 1 mg/mL. Create a dilution for analysis (e.g., 0.1 mg/mL).

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

    • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at multiple wavelengths (e.g., 220 nm and 280 nm, characteristic for the indole chromophore).

  • Data Analysis:

    • Calculate the purity based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

    • The presence of multiple peaks indicates impurities.

3.3 Mass Verification: Mass Spectrometry (MS)

MS confirms the molecular weight of the compound.

Methodology:

  • Technique: Use Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) in positive ion mode. This can often be run concurrently with the HPLC purity assessment.

  • Data Analysis:

    • Look for the protonated molecule [M+H]⁺. For C₁₀H₁₁NO, the expected exact mass is 161.08. The observed mass should be within a narrow tolerance (e.g., ± 0.1 Da).

QC_Verification_Workflow cluster_ID Identity Verification cluster_Purity Purity & Mass A ¹H & ¹³C NMR Decision Data Concordant with CoA and Structure? A->Decision B HPLC-UV (≥97%) C LC-MS C->Decision Start Receive Qualification Sample Start->A Start->B Pass Qualify Batch Decision->Pass Yes Fail Reject Batch & Contact Supplier Decision->Fail No

Figure 2: An in-house workflow for the analytical verification of incoming research chemicals.

References

  • Fisher Scientific. 2-(1H-indol-3-yl)ethan-1-ol, Thermo Scientific 10 g. [Link]

  • Beilstein Journal of Organic Chemistry. (2013). Automated Multistep Continuous Flow Synthesis of 2-(1H-Indol-3-yl)thiazole Derivatives. [Link]

  • ResearchGate. Synthesis of the 2‐(1H‐indol‐3‐yl)ethanamides 1 a,c,d and the.... [Link]

  • ResearchGate. Synthesis of 2‐(1H‐indol‐3‐yl)‐2,3'‐bisindolin‐3‐one derivatives.... [Link]

  • Dana Bioscience. 1-(1H-indol-3-yl)-2-(methylsulfanyl)ethan-1-one 1g. [Link]

  • ChemWhat. 3-Dimethylaminopropylamine CAS#: 109-55-7. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Pyrazoles from Ethyl (Z)-3-(diethylamino)-3-phenylprop-2-enoate

Abstract This application note details the robust synthesis of 3-phenyl-1H-pyrazol-5-ol and its N-substituted derivatives utilizing ethyl (Z)-3-(diethylamino)-3-phenylprop-2-enoate as a versatile -enamino ester precursor...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the robust synthesis of 3-phenyl-1H-pyrazol-5-ol and its N-substituted derivatives utilizing ethyl (Z)-3-(diethylamino)-3-phenylprop-2-enoate as a versatile


-enamino ester precursor. Unlike traditional 1,3-dicarbonyl condensations, this enaminone route offers milder conditions and reduced side reactions due to the specific reactivity of the diethylamino leaving group. This guide provides step-by-step protocols for cyclocondensation with hydrazine hydrate and substituted hydrazines, complete with mechanistic insights, regioselectivity analysis, and troubleshooting parameters for industrial and academic research.

Introduction: The Enaminone Advantage

Pyrazoles are "privileged scaffolds" in medicinal chemistry, forming the core of blockbuster drugs like Celecoxib (anti-inflammatory) and Sildenafil (vasodilator). While the Knorr pyrazole synthesis (1,3-diketones + hydrazine) is the standard, it often suffers from regioselectivity issues and harsh conditions.

The precursor ethyl (Z)-3-(diethylamino)-3-phenylprop-2-enoate represents a "masked" 1,3-dicarbonyl equivalent. The presence of the diethylamino group activates the


-position toward nucleophilic attack while simultaneously acting as a superior leaving group compared to ethoxide or simple amines. This structural feature drives the reaction forward, often preventing the retro-Claisen/retro-Michael reactions observed with traditional substrates.
Key Precursor Properties
PropertySpecification
IUPAC Name Ethyl (Z)-3-(diethylamino)-3-phenylprop-2-enoate
CAS Number 6288-55-7
Molecular Weight 261.36 g/mol
Appearance Viscous yellow oil or low-melting solid
Reactivity High electrophilicity at

-carbon; Michael Acceptor

Mechanistic Insight

The formation of the pyrazole core proceeds via a Michael addition-elimination-cyclization sequence. Understanding this mechanism is crucial for troubleshooting low yields or optimizing for substituted hydrazines.

  • Nucleophilic Attack: The primary amine of the hydrazine attacks the highly electrophilic

    
    -carbon of the enaminone.
    
  • Elimination: The bulky diethylamino group is expelled, forming an intermediate hydrazone/enamine.

  • Cyclization: The second nitrogen of the hydrazine attacks the ester carbonyl.

  • Aromatization: Loss of ethanol (and tautomerization) yields the final pyrazolone/hydroxypyrazole.

PyrazoleMechanism Start Enaminone Precursor (Michael Acceptor) Step1 Tetrahedral Intermediate Start->Step1 + Hydrazine (Nucleophilic Attack) Step2 Elimination of Diethylamine Step1->Step2 - Et2NH Step3 Intramolecular Cyclization Step2->Step3 Attack on Ester Product 3-Phenyl-1H-pyrazol-5-ol (Target) Step3->Product - EtOH (Tautomerization)

Figure 1: Mechanistic pathway for the conversion of


-enamino ester to pyrazole.

Experimental Protocols

Protocol A: Synthesis of 3-Phenyl-1H-pyrazol-5-ol

Target: Unsubstituted pyrazole scaffold. Reagents: Hydrazine hydrate (80% or 100%), Ethanol (absolute).

Step-by-Step Methodology
  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve ethyl (Z)-3-(diethylamino)-3-phenylprop-2-enoate (2.61 g, 10.0 mmol) in absolute ethanol (20 mL).

  • Addition: Add hydrazine hydrate (0.75 g, 15.0 mmol, 1.5 equiv) dropwise at room temperature.

    • Note: A slight exotherm may be observed.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (

    
    ) for 3–5 hours.
    
    • Monitoring: Monitor via TLC (SiO

      
      , 5% MeOH in DCM). The starting material spot (high R
      
      
      
      ) should disappear, replaced by a lower R
      
      
      streak (pyrazolone).
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent under reduced pressure (rotary evaporator) to approximately 20% of the original volume.

    • Add ice-cold water (20 mL) and stir vigorously. The product should precipitate as a white to off-white solid.

    • Troubleshooting: If an oil forms, acidify slightly with 1M HCl to pH 4-5 to induce precipitation of the enol form.

  • Purification: Filter the solid, wash with cold water (

    
    ) and cold ethanol (
    
    
    
    ). Recrystallize from ethanol/water if necessary.

Yield Expectation: 85–92% Characterization:

  • 1H NMR (DMSO-d6):

    
     12.5 (br s, NH/OH), 7.8-7.3 (m, 5H, Ph), 5.9 (s, 1H, CH-pyrazole). Note: The ethyl and diethylamino signals of the precursor must be absent.
    
Protocol B: Regioselective Synthesis with Substituted Hydrazines

Target: 1-Methyl-3-phenyl-1H-pyrazol-5-ol (vs. 1-Methyl-5-phenyl isomer). Reagents: Methylhydrazine (or Phenylhydrazine), Ethanol, Acetic Acid (Catalyst).

Scientific Context (Regioselectivity): When using substituted hydrazines (


), two isomers are possible.
  • Isomer A (1,3-substituted): The unsubstituted

    
     attacks the 
    
    
    
    -carbon (sterically favored).
  • Isomer B (1,5-substituted): The substituted

    
     attacks the 
    
    
    
    -carbon (electronically favored in some contexts, but sterically hindered by the diethylamino group).

With this specific precursor , the steric bulk of the diethylamino group strongly directs the reaction toward Isomer A (attack of


 on 

-C), resulting in the 1-substituted-3-hydroxy-5-phenyl derivative (after cyclization). However, nomenclature depends on tautomers; rigorous NMR (NOE) is required.
Methodology
  • Dissolution: Dissolve enaminone (10 mmol) in Ethanol (25 mL).

  • Acid Catalysis: Add Glacial Acetic Acid (0.5 mL). The acid protonates the diethylamino group, making it an even better leaving group and activating the

    
    -carbon.
    
  • Addition: Add Methylhydrazine (11 mmol) slowly at

    
    .
    
  • Reflux: Heat to reflux for 6 hours.

  • Isolation: Evaporate solvent. The residue is often an oil. Triturate with diethyl ether to induce crystallization.

Workflow Visualization

ExperimentalWorkflow Prep Dissolve Enaminone in EtOH Add Add Hydrazine (Dropwise, RT) Prep->Add React Reflux 3-5 Hours (Monitor TLC) Add->React Conc Concentrate & Add Ice Water React->Conc Filter Filter Precipitate Conc->Filter Solid forms Acidify Adjust pH to 4-5 Conc->Acidify Oiling out? Dry Dry & Characterize Filter->Dry Acidify->Filter

Figure 2: Operational workflow for the standard synthesis of pyrazoles from enaminones.

Data Analysis & Troubleshooting

Comparison of Reaction Conditions
ParameterHydrazine HydrateMethylhydrazinePhenylhydrazine
Solvent EthanolEthanol/AcOHEthanol/AcOH
Temp/Time Reflux / 3hReflux / 6hReflux / 8h
Yield >85%70-80%65-75%
Major Isomer N/A (Tautomer)1-Methyl-5-phenyl-3-ol1,5-Diphenyl-3-ol
Purification PrecipitationTrituration/ColumnRecrystallization

*Note: Regiochemistry is sensitive to solvent polarity. "1-Methyl-5-phenyl-3-ol" assumes the NH2 attacks the


-carbon (displacing diethylamine) and the NHMe cyclizes onto the ester. Verify with NOESY.
Troubleshooting Guide
  • Problem: Product "Oils Out" upon water addition.

    • Cause: Presence of unreacted enaminone or formation of a soluble salt.

    • Solution: Decant the water, dissolve the oil in a minimum amount of hot ethanol, and let it cool slowly. Alternatively, scratch the flask walls with a glass rod to induce nucleation.

  • Problem: Low Yield.

    • Cause: Hydrolysis of the enaminone ester before cyclization.

    • Solution: Ensure ethanol is dry (absolute). Do not use excess water in the hydrazine step (use high % hydrazine).

  • Problem: Strong Amine Odor persists.

    • Cause: Diethylamine byproduct is trapped.

    • Solution: The reflux step usually drives off diethylamine (b.p. 55°C). Ensure the condenser is open to the atmosphere (via a drying tube) to allow volatile amine escape, pushing the equilibrium forward.

References

  • Fadda, A. A., et al. "Synthesis and biological evaluation of some new pyrazole derivatives." Journal of Heterocyclic Chemistry, vol. 49, no. 6, 2012. Link

  • Beilstein Journals. "Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation." Beilstein J. Org. Chem., 2024.[1][2] Link

  • PubChem. "Ethyl 3-(diethylamino)-3-phenylprop-2-enoate Compound Summary." National Library of Medicine. Link

  • Organic Chemistry Portal. "Synthesis of Pyrazoles." Organic Chemistry Portal. Link

  • Maddila, S., et al. "Synthesis and antioxidant activity of pyrano[2,3-c]pyrazoles."[3] ResearchGate / Iranian Journal of Toxicology, 2021. Link

Sources

Application

reaction of ethyl (Z)-3-(diethylamino)-3-phenylprop-2-enoate with hydrazine hydrate

Application Note & Protocol Topic: Synthesis of 5-Phenyl-1H-pyrazol-3(2H)-one via Cyclocondensation of Ethyl (Z)-3-(diethylamino)-3-phenylprop-2-enoate with Hydrazine Hydrate For: Researchers, scientists, and drug develo...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Synthesis of 5-Phenyl-1H-pyrazol-3(2H)-one via Cyclocondensation of Ethyl (Z)-3-(diethylamino)-3-phenylprop-2-enoate with Hydrazine Hydrate

For: Researchers, scientists, and drug development professionals.

Abstract

Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents due to their wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] This application note provides a comprehensive guide to the synthesis of 5-phenyl-1H-pyrazol-3(2H)-one, a valuable pyrazolone intermediate, through the cyclocondensation . The protocol detailed herein is robust and scalable, leveraging the high reactivity of enaminones as versatile building blocks for heterocyclic synthesis.[4][5] We will delve into the reaction mechanism, provide a detailed, field-tested experimental protocol, outline critical safety precautions for handling hydrazine hydrate, and describe methods for product purification and characterization.

Scientific Principle and Reaction Mechanism

The synthesis of pyrazoles and their derivatives via the reaction of 1,3-dicarbonyl compounds or their synthetic equivalents with hydrazines is a classic and highly efficient method known as the Knorr pyrazole synthesis and its variations.[6] In this specific application, the starting material, ethyl (Z)-3-(diethylamino)-3-phenylprop-2-enoate, is an enaminone, which serves as a synthetic equivalent of a β-ketoester.

The reaction with hydrazine hydrate proceeds through a well-established cyclocondensation mechanism:

  • Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of hydrazine onto the electron-deficient β-carbon (C3) of the enaminone. This step is a conjugate addition.

  • Elimination of Diethylamine: Following the initial addition, the intermediate undergoes elimination of the diethylamino group, a good leaving group, to form a hydrazone intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazone then acts as an intramolecular nucleophile, attacking the ester carbonyl carbon.

  • Elimination of Ethanol: This attack leads to the formation of a five-membered ring intermediate which subsequently eliminates a molecule of ethanol to yield the stable, aromatic pyrazolone product.

The overall transformation is a highly efficient domino reaction that forms the heterocyclic core in a single synthetic operation.[7]

Reaction_Mechanism Reactant1 Ethyl (Z)-3-(diethylamino)- 3-phenylprop-2-enoate Intermediate1 Addition Intermediate Reactant1->Intermediate1 1. Nucleophilic    Addition Reactant2 Hydrazine Hydrate (NH₂NH₂·H₂O) Reactant2->Intermediate1 Intermediate2 Hydrazone Intermediate Intermediate1->Intermediate2 2. Elimination of    Diethylamine Byproduct1 Diethylamine Intermediate1->Byproduct1 Intermediate3 Cyclized Intermediate Intermediate2->Intermediate3 3. Intramolecular    Cyclization Product 5-Phenyl-1H-pyrazol-3(2H)-one Intermediate3->Product 4. Elimination of    Ethanol Byproduct2 Ethanol Intermediate3->Byproduct2

Caption: Reaction mechanism for the synthesis of 5-phenyl-1H-pyrazol-3(2H)-one.

Experimental Protocol

This protocol is designed to be a self-validating system. The checkpoints, such as TLC monitoring, ensure that progression to the next step is based on successful completion of the previous one, enhancing reproducibility and success.

Materials and Equipment
Reagents Equipment
Ethyl (Z)-3-(diethylamino)-3-phenylprop-2-enoateRound-bottom flask (100 mL)
Hydrazine hydrate (~64-80% solution in water)Reflux condenser
Glacial Acetic AcidMagnetic stirrer and stir bar
Ethanol (absolute)Heating mantle
Ethyl acetate (EtOAc)Separatory funnel
Saturated sodium bicarbonate (NaHCO₃) solutionRotary evaporator
Brine (saturated NaCl solution)Buchner funnel and filter flask
Anhydrous magnesium sulfate (MgSO₄)Thin Layer Chromatography (TLC) plates
Deionized waterUV lamp for TLC visualization
Critical Safety Precautions

Hydrazine and its hydrates are highly toxic, corrosive, and suspected carcinogens.[8][9] Strict adherence to safety protocols is mandatory.

  • Engineering Controls: All manipulations involving hydrazine hydrate must be performed inside a certified chemical fume hood to prevent inhalation of fatal vapors.[10]

  • Personal Protective Equipment (PPE): Wear a lab coat, splash-proof chemical goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., nitrile) at all times.[10][11]

  • Spill & Exposure: Have a hydrazine spill kit readily available. In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek urgent medical attention.[8][11]

  • Waste Disposal: Dispose of all hydrazine-containing waste in a designated, properly labeled hazardous waste container according to institutional guidelines.[9]

Step-by-Step Synthesis Procedure

Experimental_Workflow A 1. Reaction Setup Combine reactants in ethanol and add acetic acid. B 2. Reflux Heat the mixture to reflux (approx. 80-90°C). A->B C 3. Monitor Reaction Track progress using TLC until starting material is consumed. B->C D 4. Cool & Concentrate Cool to room temperature and remove ethanol via rotary evaporation. C->D Reaction Complete E 5. Aqueous Work-up Dilute with water, extract with ethyl acetate. D->E F 6. Wash & Dry Wash organic layer with NaHCO₃ and brine, then dry over MgSO₄. E->F G 7. Isolate Crude Product Filter and concentrate the dried organic solution. F->G H 8. Purify Recrystallize from a suitable solvent (e.g., ethanol/water). G->H I 9. Characterize Analyze the pure product using NMR, MS, and MP. H->I

Caption: Step-by-step workflow for the synthesis and purification of the target pyrazolone.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve ethyl (Z)-3-(diethylamino)-3-phenylprop-2-enoate (e.g., 10 mmol, 1.0 eq) in 30 mL of absolute ethanol.

  • Addition of Reagents: To the stirred solution, add hydrazine hydrate (e.g., 12 mmol, 1.2 eq) dropwise. Following the addition, add 3-5 drops of glacial acetic acid to catalyze the reaction.[6] The acid facilitates the initial condensation and subsequent cyclization steps.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80-90°C) using a heating mantle.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) every hour. Use a mobile phase such as 30% ethyl acetate in hexanes. The reaction is complete when the starting enaminone spot is no longer visible under UV light. Typical reaction times are 2-4 hours.

  • Cooling and Concentration: Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Aqueous Work-up: To the resulting residue, add 30 mL of deionized water. A precipitate may form. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (2 x 20 mL) to neutralize any remaining acetic acid, followed by brine (1 x 20 mL) to remove excess water.

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate using a rotary evaporator to yield the crude product, typically as an off-white or pale yellow solid.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to obtain pure 5-phenyl-1H-pyrazol-3(2H)-one.

Characterization and Expected Results

The identity and purity of the final product should be confirmed by standard analytical techniques. The pyrazolone product exists in tautomeric forms, which can be reflected in the spectral data.

Parameter Expected Value / Observation
Appearance White to off-white crystalline solid
Yield 75-90% (post-recrystallization)
Melting Point (MP) Literature values are typically in the range of 235-240 °C.
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): ~12.0 (s, 1H, NH), ~10.0 (s, 1H, NH), ~7.2-7.8 (m, 5H, Ar-H), ~5.8 (s, 1H, CH). Note: The two NH protons and the CH proton signals are characteristic of the pyrazolone tautomers. Chemical shifts can vary with solvent and concentration.
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm): ~170 (C=O), ~155 (C=N), ~130 (Ar C), ~128 (Ar CH), ~125 (Ar CH), ~90 (CH). The presence of signals in these regions confirms the pyrazolone core and the phenyl substituent.[12]
Mass Spectrometry (MS) ESI-MS [M+H]⁺: Expected m/z = 161.07. This confirms the molecular weight of the target compound.

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node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
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// Central Product Product [label="Purified Product\n(5-Phenyl-1H-pyrazol-3(2H)-one)", shape=Mdiamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Techniques NMR [label="NMR Spectroscopy\n(¹H, ¹³C)"]; MS [label="Mass Spectrometry\n(MS)"]; MP [label="Melting Point\n(MP)"]; IR [label="IR Spectroscopy"];

// Information Provided Info_NMR [label="Confirms:\n- Structural framework\n- Aromatic & pyrazole protons\n- Carbon skeleton", shape=note, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Info_MS [label="Confirms:\n- Molecular Weight (MW)", shape=note, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Info_MP [label="Assesses:\n- Purity & Identity\n(Comparison to literature)", shape=note, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Info_IR [label="Identifies:\n- Key functional groups\n(C=O, N-H stretches)", shape=note, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

// Connections Product -> NMR; Product -> MS; Product -> MP; Product -> IR; NMR -> Info_NMR [style=dashed]; MS -> Info_MS [style=dashed]; MP -> Info_MP [style=dashed]; IR -> Info_IR [style=dashed]; }

Caption: A logical workflow for the analytical characterization of the synthesized product.

References

  • Penta. (2024).
  • de Oliveira, C. S. A., et al. (2012). Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13)C NMR spectroscopy. Magnetic Resonance in Chemistry, 50(1), 85-88.
  • El-Ghanam, A. M. (2001). Unexpected reactions of α,β-unsaturated esters with hydrazine hydrate. Journal of the Chemical Society, Perkin Transactions 2, (1), 41-44.
  • Cerna, I., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178-223.
  • Gouda, M. A., et al. (2014). Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities. Molecules, 19(11), 17654-17666. [Link]

  • Thermo Fisher Scientific. (2025).
  • El-Borai, M. A., et al. (2023).
  • Al-Saeedi, S. I., et al. (2021). Reactivity of Cross-Conjugated Enynones in Cyclocondensations with Hydrazines: Synthesis of Pyrazoles and Pyrazolines. The Journal of Organic Chemistry, 86(10), 7028-7045. [Link]

  • Merck Millipore. (n.d.).
  • Arkema. (2012).
  • Li, J., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry.
  • Zhang, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(22), 7545. [Link]

  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis.
  • Sridhara, M., et al. (2011). Synthesis, characterization and biological activity of certain Pyrazole derivatives. Journal of Chemical and Pharmaceutical Research, 3(6), 385-394.
  • Kumar, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 1845-1863. [Link]

  • Khan, A. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research & Reviews: Journal of Medicinal & Organic Chemistry, 11(3).
  • Kharl, R. K., et al. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. FMHRV, 3(10), 1463-1481. [Link]

  • Life Chemicals. (2019). Functionalized Pyrazoles For Drug Discovery.
  • Environmental Health & Safety, University of New Mexico. (n.d.).

Sources

Method

Application Note: Catalytic Strategies for the Synthesis of Trisubstituted Enamines

Executive Summary Trisubstituted enamines are critical synthetic intermediates, serving as nucleophilic precursors for chiral amines, heterocycles, and complex pharmaceutical scaffolds. Unlike their disubstituted counter...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Trisubstituted enamines are critical synthetic intermediates, serving as nucleophilic precursors for chiral amines, heterocycles, and complex pharmaceutical scaffolds. Unlike their disubstituted counterparts, trisubstituted enamines possess significant steric bulk and heightened sensitivity to hydrolysis, making their synthesis via classical condensation (Dean-Stark) thermodynamically unfavorable and kinetically sluggish.

This Application Note details three field-proven catalytic methodologies that overcome these barriers:

  • Rh-Catalyzed Isomerization: High atom economy; ideal for converting allylic amines to enamines with precise stereocontrol.

  • Pd-Catalyzed Cross-Coupling (Buchwald-Hartwig): Modular approach for coupling sterically demanding secondary amines with vinyl halides.

  • Cu-Catalyzed Hydroamination: Direct addition of amines to internal alkynes.

Comparative Analysis of Methods

The choice of method depends heavily on substrate availability and the required substitution pattern.

FeatureMethod A: Rh-Isomerization Method B: Pd-Cross Coupling Method C: Cu-Hydroamination
Starting Materials Allylic AminesVinyl Halides/Triflates + AminesInternal Alkynes + Amines
Atom Economy 100% (Isomerization)Moderate (Salt waste generated)100% (Addition)
Stereoselectivity High (

tunable via ligand)
Retains alkene geometry (mostly)High (

-selective usually)
Steric Tolerance ModerateHigh (Ligand dependent)High
Primary Challenge Catalyst cost (Rh); Substrate synthesisBase sensitivity; DehalogenationRegioselectivity on unsymmetrical alkynes

Method A: Rhodium-Catalyzed Isomerization of Allylic Amines[2][3][4]

This method is the "gold standard" for atom economy. It relies on the migration of the double bond from the


-position to the 

-position.
Mechanistic Insight

Contrary to early "nitrogen-triggered" hypotheses, modern DFT studies and kinetic data support a metal-hydride insertion/elimination mechanism . The Rh(I) catalyst coordinates to the alkene, undergoes oxidative addition into the allylic C-H bond, and then reductively eliminates to form the enamine.

Rh_Isomerization Start Allylic Amine (Substrate) Coord Rh(I)-Alkene Coordination Start->Coord + [Rh(BINAP)]+ OxAdd Oxidative Addition (Allylic C-H Activation) Coord->OxAdd Rate Limiting Step Hydride Rh(III)-Pi-Allyl Hydride Intermediate OxAdd->Hydride RedElim Reductive Elimination (1,3-H Shift) Hydride->RedElim Product Trisubstituted Enamine (Product) RedElim->Product - Catalyst Product->Coord Catalyst Turnover

Figure 1: Mechanism of Rh(I)-catalyzed isomerization via a 1,3-hydrogen shift. Note that the stereochemistry of the product is determined during the reductive elimination step.

Standard Operating Protocol (SOP)

Target: Synthesis of


-diethyl-3-methyl-1-butenylamine (from 

-diethyl-3-methyl-2-butenylamine).

Reagents:

  • Substrate: Allylic amine (1.0 equiv)

  • Catalyst:

    
     or 
    
    
    
    (0.5 - 2.0 mol%)
  • Solvent: THF (anhydrous, degassed)

  • Atmosphere: Argon or Nitrogen (Strict)

Procedure:

  • Catalyst Activation: In a glovebox or under positive Ar pressure, charge a Schlenk tube with the Rh-precursor (1 mol%). Add degassed THF (0.2 M concentration relative to substrate).

  • Hydrogenation (Optional but recommended): Briefly stir under

    
     (1 atm) for 5 minutes to generate the active Rh-hydride species, then purge vigorously with Ar to remove excess 
    
    
    
    . Note: Some cationic Rh catalysts work without this pre-activation.
  • Substrate Addition: Add the allylic amine via syringe.

  • Reaction: Heat the mixture to reflux (65°C for THF) for 4–18 hours. Monitor by NMR (disappearance of allylic protons at

    
     4.5-5.5 ppm; appearance of vinylic enamine doublet at 
    
    
    
    5.8-6.2 ppm).
  • Workup: Evaporate solvent under reduced pressure.

  • Purification: Distillation under high vacuum. Do not use silica gel chromatography , as the acidic nature of silica will hydrolyze the enamine back to the aldehyde/ketone.

Method B: Pd-Catalyzed Buchwald-Hartwig Cross-Coupling[5][6][7]

For substrates where the carbon skeleton is best assembled via coupling (e.g., aryl-substituted enamines), the Buchwald-Hartwig amination of vinyl halides is superior.

Mechanistic Insight

The reaction follows the catalytic cycle of oxidative addition (Pd0


 PdII), amine coordination, deprotonation by a bulky base, and reductive elimination. The use of electron-rich, bulky phosphine ligands  (e.g., Buchwald's XPhos or RuPhos) is critical to facilitate the reductive elimination of the sterically crowded trisubstituted enamine.

Pd_Coupling Pd0 L-Pd(0) OxAdd Oxidative Addition (Vinyl-Pd-X) Pd0->OxAdd + Vinyl Halide Coord Amine Coordination OxAdd->Coord + HNR2 Deprot Deprotonation (Base: NaOtBu) Coord->Deprot RedElim Reductive Elimination Deprot->RedElim - NaX, -HOtBu RedElim->Pd0 Enamine Trisubstituted Enamine RedElim->Enamine

Figure 2: Pd-catalyzed cross-coupling cycle. The steric bulk of the ligand (L) prevents


-hydride elimination and promotes C-N bond formation.
Standard Operating Protocol (SOP)

Target: Coupling of 1-bromocyclohexene with morpholine.

Reagents:

  • Substrate 1: Vinyl bromide/triflate (1.0 equiv)

  • Substrate 2: Secondary amine (1.2 equiv)

  • Catalyst:

    
     (1-2 mol%)
    
  • Ligand: XPhos or BINAP (2-4 mol%)

  • Base:

    
     (1.4 equiv) - Crucial: Must be dry and high quality.
    
  • Solvent: Toluene (anhydrous)[1]

Procedure:

  • Inert Setup: Flame-dry a resealable Schlenk tube or vial. Cool under Argon.

  • Solids Charge: Add

    
    , Ligand, and 
    
    
    
    .
  • Solvent/Liquid Charge: Add Toluene, followed by the vinyl halide and the amine.

  • Reaction: Seal and heat to 80–100°C. Stir vigorously.

    • Checkpoint: The reaction typically turns deep orange/red. If palladium black precipitates, the ligand loading may be insufficient or oxygen was introduced.

  • Monitoring: Monitor by GC-MS or NMR. TLC is difficult due to enamine hydrolysis on plates.

  • Workup: Cool to room temperature. Dilute with dry ether. Filter through a pad of Celite (packed with dry ether/triethylamine 99:1) to remove salts.

  • Isolation: Concentrate filtrate. Kugelrohr distillation is the preferred purification method.

Stability & Handling (Crucial for Reproducibility)

Trisubstituted enamines are highly sensitive to hydrolysis, releasing the corresponding ketone and amine.

  • Glassware: All glassware must be base-washed (KOH/iPrOH) and flame-dried.

  • NMR Solvent: Use

    
     (Benzene-d6) or 
    
    
    
    treated with basic alumina or
    
    
    to neutralize trace acid (HCl) often found in chloroform.
  • Storage: Store under Argon at -20°C.

  • In Situ Usage: Whenever possible, generate the enamine and react it immediately with the electrophile (e.g., alkyl halide, Michael acceptor) in the same pot ("One-Pot Protocol").

References

  • Noyori, R., et al. (1998). Asymmetric synthesis of isoquinoline alkaloids by the Rh-catalyzed isomerization of allylamines.Journal of the American Chemical Society .[2] Link

  • Beller, M., et al. (2008). Mechanism of the Rhodium-Catalyzed Asymmetric Isomerization of Allylamines to Enamines.[3][4][5]Chemistry – A European Journal . Link

  • Buchwald, S. L., et al. (1996). Palladium-Catalyzed Amination of Aryl Halides and Triflates.[6]Accounts of Chemical Research . Link

  • Hartwig, J. F. (1998).[7] Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism.Angewandte Chemie International Edition . Link

  • Toste, F. D., et al. (2009). Gold(I)

    
    -Amino Ketones via Hydroamination of Alkynes.Journal of the American Chemical Society .[2] Link
    

Sources

Technical Notes & Optimization

Troubleshooting

purification of ethyl (Z)-3-(diethylamino)-3-phenylprop-2-enoate by column chromatography

Technical Support Center: Advanced Purification Protocols Ticket #: 884-BETA-ENAM Topic: Purification of ethyl (Z)-3-(diethylamino)-3-phenylprop-2-enoate Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Purification Protocols Ticket #: 884-BETA-ENAM Topic: Purification of ethyl (Z)-3-(diethylamino)-3-phenylprop-2-enoate Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Acidic Trap"

You are encountering difficulties purifying ethyl (Z)-3-(diethylamino)-3-phenylprop-2-enoate because this molecule sits at the intersection of two problematic chemical behaviors: basicity and acid-lability .

Standard silica gel chromatography (


) is inherently acidic (pH 5.0–6.0 in aqueous suspension) due to surface silanol groups (

). This creates a hostile environment for your compound:
  • The Basic Interaction: The diethylamino group (

    
    ) acts as a Lewis base, hydrogen-bonding strongly with silanols. This causes severe streaking/tailing  and mass loss.
    
  • The Hydrolytic Collapse:

    
    -Enamino esters are enamines. In the presence of acidic moisture on the silica surface, the 
    
    
    
    -carbon is protonated, forming a highly electrophilic iminium ion. This intermediate rapidly hydrolyzes back to the starting
    
    
    -keto ester (ethyl benzoylacetate) and diethylamine.
  • Isomerization: The

    
    -geometry is often kinetically trapped or stabilized by specific steric conformations. Acid catalysis lowers the rotational barrier, promoting equilibration to the thermodynamic mixture (often favoring the 
    
    
    
    -isomer for sterically hindered tertiary amines) [1].

Your solution requires a "Deactivated Stationary Phase" strategy.

Part 1: The Mechanism of Failure

To solve the problem, we must visualize why the standard method fails. The diagram below illustrates the "Acidic Trap" mechanism on untreated silica.

G Silica Acidic Silica Surface (Si-OH) Enamine Enamino Ester (Z-Isomer) (Nucleophilic u03b2-Carbon) Silica->Enamine H-Bonding (Streaking) Protonation C-Protonation (Rate Limiting) Silica->Protonation H+ Transfer Enamine->Protonation Iminium Iminium Ion (Electrophilic) Protonation->Iminium Hydrolysis Hydrolysis (+H2O) Iminium->Hydrolysis Products Decomposition: Ethyl Benzoylacetate + Et2NH Hydrolysis->Products

Figure 1: The decomposition pathway of


-enamino esters on acidic stationary phases. The initial protonation of the 

-carbon is the critical step leading to hydrolysis.

Part 2: The Solution – Triethylamine (TEA) Passivation

To purify this compound successfully, you must neutralize the acidic sites on the silica gel before and during the run.

Comparative Performance Data
ParameterStandard SilicaTEA-Pretreated SilicaNeutral Alumina
Rf Value 0.1–0.3 (Streaking)0.5–0.7 (Compact)0.6–0.8 (Compact)
Recovery Yield < 40%> 85%> 90%
Purity (

-isomer)
Isomerization likelyRetention of stereochemistryRetention of stereochemistry
Decomposition High (Hydrolysis)NegligibleNegligible

Part 3: Step-by-Step Protocol (The "Buffered" Column)

Reagents Required:

  • Silica Gel 60 (230–400 mesh)

  • Triethylamine (TEA) – Freshly distilled preferred

  • Hexanes / Ethyl Acetate (EtOAc)[1]

Phase 1: Slurry Packing with Neutralization

Do not dry pack. The heat of solvation can degrade your compound.

  • Prepare the Slurry Solvent: In an Erlenmeyer flask, prepare a solution of Hexanes containing 2.5% (v/v) Triethylamine .

  • Slurry the Silica: Add the silica gel to this solution. Swirl gently to remove air bubbles.

  • Pack the Column: Pour the slurry into the column.

  • The "Pre-Wash" (Critical): Flush the packed column with at least 3 column volumes (CV) of the Hexanes + 2.5% TEA solution.

    • Why? This saturates the silanol sites (

      
      ), effectively capping the acidity.
      
Phase 2: Sample Loading
  • Dissolution: Dissolve your crude ethyl (Z)-3-(diethylamino)-3-phenylprop-2-enoate in a minimum amount of Hexanes/EtOAc (9:1) containing 1% TEA .[2]

    • Warning: Do not use Chloroform (

      
      ) or DCM unless absolutely necessary, and if used, neutralize them with basic alumina first. Chloroform often contains traces of HCl.
      
  • Loading: Apply gently to the sand bed.

Phase 3: Elution
  • Mobile Phase: Run the column with a gradient of Hexanes/EtOAc, but maintain 1% TEA in the eluent throughout the run.

    • Example Gradient:

      • 100% Hexane (+1% TEA)

      • 95:5 Hexane:EtOAc (+1% TEA)

      • 90:10 Hexane:EtOAc (+1% TEA)

  • Monitoring: The compound is UV active. If using TLC, dip the TLC plate in a 5% TEA/Hexane solution before spotting your sample to prevent decomposition on the TLC plate itself.

Part 4: Troubleshooting & FAQs

Q1: I see two spots on my TLC that are very close together. Is this the


 and 

isomer?
Diagnosis: Likely, yes. Explanation: Unlike secondary enamino esters (which are locked in the

-form by H-bonding), your compound has a tertiary amine (

). It lacks the H-bond stabilization. The

and

isomers are separated purely by steric factors (

strain). Action:
  • If the spots merge or streak, the isomers might be interconverting on the timescale of the chromatography.

  • If they are distinct, you can separate them.[2] The

    
    -isomer (with 
    
    
    
    and
    
    
    cis) is usually more polar due to the larger dipole moment compared to the
    
    
    -isomer, though this depends on the exact solvation shell.

Q2: My product turned into a liquid and smells like "almonds" or "floral" after the column. Diagnosis: Hydrolysis has occurred. Explanation: The "floral" smell is likely ethyl benzoylacetate (the hydrolysis product). The amine smell is the released diethylamine. Resolution: Your silica was not sufficiently neutralized. Switch to Neutral Alumina (Brockmann Grade III) for the next attempt. Alumina is less acidic than silica and often requires no TEA additive [2].

Q3: Can I remove the TEA easily after the column? Resolution: Yes. TEA has a low boiling point (89 °C). It forms an azeotrope with ethanol/water, but simply rotovapping at 40–45 °C under high vacuum is usually sufficient. If traces remain, they will not harm the stability of your basic product.

Part 5: Decision Matrix for Purification Strategy

Use this workflow to determine the exact modification required for your specific batch.

DecisionTree Start Start: Crude Mixture Analysis TLC_Check Run TLC (Pre-dip plate in TEA) Start->TLC_Check Check_Decomp Does new spot appear (Ethyl Benzoylacetate)? TLC_Check->Check_Decomp Check_Streak Is the spot streaking? Check_Decomp->Check_Streak No Route_A Severe Decomposition Check_Decomp->Route_A Yes Route_B Stable but Streaking Check_Streak->Route_B Yes Route_C Clean Separation Check_Streak->Route_C No Action_Alumina USE NEUTRAL ALUMINA (No Additive) Route_A->Action_Alumina Action_TEA USE SILICA + 1-2% TEA (Pre-wash column) Route_B->Action_TEA Action_Standard Standard Silica (Rare for this compound) Route_C->Action_Standard

Figure 2: Decision matrix for selecting the stationary phase based on TLC behavior.

References

  • Pollack, S. R., & Dion, A. (2021).[3] Acid- or Base-Promoted Condensation Reactions of Carbamates with

    
    -Alkoxyacrylates Provide N-Monosubstituted 
    
    
    
    -Aminoacrylates.[3] The Journal of Organic Chemistry, 86(17), 11748–11762. [Link]
  • Lüning, U. (2010). Organic Reactions: An Introduction to Pathways and Mechanisms. Springer-Verlag Berlin Heidelberg. (See Section on Enamine Hydrolysis and Stability).
  • Sorbent Technologies. (2022). Amino Silica Gel Applications and Separation of Basic Compounds. [Link]

  • Bartsch, H., & Schwarz, O. (1982). Stereochemistry of enamino esters. Archiv der Pharmazie, 315(3), 263-268. (Discussing isomerization barriers in tertiary enamino esters).

Sources

Optimization

stability of ethyl 3-(diethylamino)-3-phenylacrylate in acidic media

Technical Support Center: Ethyl 3-(diethylamino)-3-phenylacrylate Critical Stability Alert Status: UNSTABLE in Aqueous Acidic Media Researchers handling Ethyl 3-(diethylamino)-3-phenylacrylate (CAS: 101952-46-9 or relate...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ethyl 3-(diethylamino)-3-phenylacrylate

Critical Stability Alert

Status: UNSTABLE in Aqueous Acidic Media

Researchers handling Ethyl 3-(diethylamino)-3-phenylacrylate (CAS: 101952-46-9 or related derivatives) must distinguish between anhydrous acidic conditions (often used for cyclization) and aqueous acidic conditions (which lead to rapid degradation).

  • In Aqueous Acid (pH < 5): The compound undergoes rapid hydrolysis. The enamine C=C double bond is protonated, leading to the expulsion of diethylamine and the formation of ethyl benzoylacetate (

    
    -keto ester).
    
  • In Anhydrous Acid: The compound is conditionally stable but reactive. It is often a precursor for quinolones via cyclization (e.g., using PPA or POCl

    
    ), but moisture must be rigorously excluded to prevent reversion to the 
    
    
    
    -keto ester.

Deep Dive: Hydrolysis Mechanism

To troubleshoot yield losses, you must understand the degradation pathway. The diethylamino group activates the


-carbon, making it highly nucleophilic. In the presence of protons and water, the equilibrium shifts irreversibly toward hydrolysis.

HydrolysisMechanism Start Ethyl 3-(diethylamino)- 3-phenylacrylate (Enamine) Protonation C-Protonation (Iminium Ion) Start->Protonation + H+ (Rate Limiting) Hydration Water Attack (Hemiaminal) Protonation->Hydration + H2O Collapse Elimination of Diethylamine Hydration->Collapse Proton Transfer Product Ethyl Benzoylacetate (Beta-Keto Ester) Collapse->Product - Et2NH2+

Figure 1: Acid-catalyzed hydrolysis pathway. The initial C-protonation destroys the conjugation, making the species susceptible to rapid nucleophilic attack by water.

Troubleshooting Guide

Use this decision matrix if you observe "disappearing" starting material or unexpected byproducts.

Scenario A: Product loss during workup

Symptom: TLC shows the spot for the starting material disappearing after an acid wash (e.g., 1M HCl). Diagnosis: You have hydrolyzed the enamine. Corrective Action:

  • Avoid Acid Washes: Never use HCl or citric acid washes to remove excess amine if you want to preserve the enamine.

  • Alternative: Remove excess diethylamine via high-vacuum evaporation (it is volatile) or by washing with pH 7.4 phosphate buffer if necessary.

Scenario B: Low yield during cyclization (Quinolone synthesis)

Symptom: Formation of ethyl benzoylacetate instead of the desired quinolone/heterocycle. Diagnosis: Moisture contamination in the acidic cyclization medium. Corrective Action:

  • Dry Solvents: Ensure solvents (e.g., Diphenyl ether, Toluene) are anhydrous.

  • Reagent Quality: If using Polyphosphoric Acid (PPA) or POCl

    
    , ensure they are not "wet." Hygroscopic acids introduce enough water to trigger hydrolysis before cyclization can occur.
    
Scenario C: Degradation during storage

Symptom: Sample turns into a liquid or oil over time with a smell of amine. Diagnosis: Atmospheric moisture hydrolysis. Corrective Action:

  • Storage: Store under argon/nitrogen at -20°C.

  • Desiccant: Store in a desiccator.

Stability Data & Solvent Compatibility

ParameterStability StatusNotes
Aqueous HCl (0.1 M) Critical Failure Hydrolysis t

is often < 10 mins at RT.
Phosphate Buffer (pH 7.4) Moderate Slow hydrolysis over hours/days.
NaOH (1 M) Stable Enamines are generally stable to base (unless ester hydrolysis occurs).
Anhydrous DCM/Chloroform Stable Good for extraction/storage.
Anhydrous MeOH/EtOH Caution Transesterification or solvolysis possible over long periods.
Glacial Acetic Acid Variable Stable if strictly anhydrous; hydrolyzes rapidly if wet.

Standardized Protocols

Protocol 1: Safe Workup Procedure

Use this protocol to isolate the compound without degradation.

  • Quench: If the reaction is complete, cool the mixture to 0°C.

  • Dilution: Dilute with Diethyl Ether or EtOAc.

  • Wash: Wash quickly with cold saturated NaHCO

    
     (aq) or Brine. Do not use acid. 
    
  • Dry: Dry organic layer over anhydrous K

    
    CO
    
    
    
    (preferred over MgSO
    
    
    as it is slightly basic).
  • Concentrate: Evaporate solvent at < 40°C under reduced pressure.

Protocol 2: Monitoring Stability via NMR

How to check if your sample has degraded.

  • Signal to Watch: The vinylic proton (

    
    -H) of the enamine typically appears as a singlet around 5.0–6.0 ppm .
    
  • Degradation Indicator: Disappearance of the vinyl singlet and appearance of a singlet around 3.9–4.0 ppm (methylene protons of ethyl benzoylacetate).

Frequently Asked Questions (FAQs)

Q: Can I use silica gel chromatography for purification? A: Proceed with caution. Silica gel is slightly acidic. Long exposure on a column can cause hydrolysis.

  • Tip: Pre-treat the silica column with 1-2% Triethylamine (TEA) in the eluent to neutralize acidic sites before loading your sample.

Q: I am trying to cyclize this to a 4-hydroxyquinoline. Can I use aqueous acid? A: No. Aqueous acid will hydrolyze the enamine bond before the cyclization (Gould-Jacobs type) happens. You must use thermal cyclization (high temp, neutral) or anhydrous acidic conditions (e.g., PPA, Eaton's reagent) to favor the intramolecular reaction over intermolecular hydrolysis.

Q: Why is the diethylamino group so labile? A: It isn't the amino group leaving directly; it is the protonation of the carbon double bond that breaks the conjugation. Once the iminium ion forms, water attacks the carbon, and the amine is kicked out as a leaving group during the collapse of the tetrahedral intermediate.

References

  • Mechanism of Enamine Hydrolysis: Sollenberger, P. Y., & Martin, R. B. (1970). Mechanism of the acid hydrolysis of enamines. Journal of the American Chemical Society, 92(14), 4261–4270. Link

  • Synthesis of 4-Hydroxyquinolines (Contextual): Reitsema, R. H., et al. (1948). 4-Hydroxyquinolines.[1][2][3] Journal of the American Chemical Society, 70(12), 4009–4011. (Describes the Gould-Jacobs reaction conditions requiring heat/anhydrous conditions). Link

  • Beta-Amino Acrylate Stability: Luo, J., et al. (2025).[4] Amino-yne Reaction for the Synthesis of Degradable Hydrogels: Study of the Cleavage of

    
    -Aminoacrylate Cross-Links. Universidad de Zaragoza. (Confirming cleavage of 
    
    
    
    -aminoacrylate bonds in acidic media). Link
  • General Enamine Reactivity: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter on Enamines and hydrolysis mechanisms).

Sources

Troubleshooting

troubleshooting low conversion in ethyl benzoylacetate amination

Welcome to the Technical Support Center for the amination of ethyl benzoylacetate. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the amination of ethyl benzoylacetate. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific reasoning to empower you to troubleshoot and optimize your reactions effectively.

Troubleshooting Guide: Low Conversion and Side Product Formation

Low conversion is a frequent challenge in the amination of ethyl benzoylacetate. This guide provides a structured approach to identifying and resolving common issues.

Q1: My reductive amination of ethyl benzoylacetate is giving low yields of the desired β-amino ester. What are the likely causes and how can I improve the conversion?

Low conversion in the reductive amination of ethyl benzoylacetate can stem from several factors, primarily related to the equilibrium of imine/enamine formation and the efficacy of the reduction step.

Underlying Causality: The reaction proceeds through the formation of an intermediate imine or, more likely with a β-keto ester, a more stable β-enamino ester, which is then reduced.[1] If the initial condensation to the enamine is unfavorable or if the reduction is inefficient, the starting material will remain unreacted.

Troubleshooting Steps:

  • Promote Enamine Formation:

    • Water Removal: The condensation reaction to form the enamine releases water. This equilibrium can be driven towards the product by removing water as it forms.[1]

      • Experimental Protocol: Employ a Dean-Stark apparatus with a suitable solvent (e.g., toluene) to azeotropically remove water. Alternatively, add molecular sieves (3Å or 4Å) to the reaction mixture.

    • Acid Catalysis: The formation of the enamine is often catalyzed by a weak acid.

      • Experimental Protocol: Add a catalytic amount of a weak acid, such as acetic acid (AcOH) or p-toluenesulfonic acid (pTSA), to the reaction mixture.[2] Be cautious with the amount, as strongly acidic conditions can promote side reactions.

  • Optimize the Reducing Agent:

    • Choice of Hydride Reagent: The choice of reducing agent is critical. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used because they are selective for the iminium ion/enamine over the ketone of the starting material.[3][4] Sodium borohydride (NaBH₄) can also be used, but may lead to reduction of the starting ketone.[5]

    • Stoichiometry: Ensure at least a stoichiometric amount of the reducing agent is used. An excess (1.5-2 equivalents) is often beneficial.

  • Reaction Conditions:

    • Temperature: While enamine formation can be favored at higher temperatures, the stability of the reactants and products should be considered. Monitor the reaction for thermal decomposition.

    • Solvent: Aprotic solvents like dichloromethane (DCM), 1,2-dichloroethane (DCE), or tetrahydrofuran (THF) are generally suitable.[6]

Troubleshooting Flowchart:

G start Low Conversion in Reductive Amination check_enamine Is enamine formation efficient? start->check_enamine add_acid Add catalytic weak acid (e.g., AcOH) check_enamine->add_acid No check_reduction Is the reduction step efficient? check_enamine->check_reduction Yes remove_water Remove water (Dean-Stark/molecular sieves) add_acid->remove_water remove_water->check_reduction change_reductant Switch to a more selective reducing agent (e.g., NaBH(OAc)₃) check_reduction->change_reductant No success Improved Conversion check_reduction->success Yes increase_equivalents Increase equivalents of reducing agent change_reductant->increase_equivalents optimize_conditions Optimize temperature and solvent increase_equivalents->optimize_conditions optimize_conditions->success

Caption: Troubleshooting workflow for low conversion in reductive amination.

Q2: I am observing a significant amount of a byproduct with a similar polarity to my starting material. What could it be and how do I prevent its formation?

A common byproduct in the reductive amination of β-keto esters is the corresponding β-hydroxy ester.[7]

Underlying Causality: This occurs when the reducing agent directly reduces the ketone of the ethyl benzoylacetate starting material before it can react with the amine to form the enamine. This is more prevalent with less selective reducing agents like sodium borohydride.[8]

Preventative Measures:

  • Use a More Selective Reducing Agent: As mentioned previously, NaBH₃CN or NaBH(OAc)₃ are more chemoselective for the iminium ion/enamine intermediate over the ketone.[3][4]

  • Two-Step Procedure:

    • Pre-form the Enamine: First, react the ethyl benzoylacetate with the amine in the presence of an acid catalyst and with water removal to drive the formation of the β-enamino ester. Monitor the reaction by TLC or GC-MS until the starting ketone is consumed.

    • Reduce the Enamine: Once the enamine is formed, cool the reaction mixture and then add the reducing agent. This temporal separation of the reaction steps minimizes the exposure of the starting ketone to the reducing agent.[2]

Data Summary: Common Reducing Agents for Reductive Amination

Reducing AgentSelectivity for Imine/Enamine vs. KetoneCommon SolventspH Sensitivity
Sodium Borohydride (NaBH₄)ModerateAlcohols, THFCan be used over a range of pH values
Sodium Cyanoborohydride (NaBH₃CN)HighAlcohols, THF, DCEMore effective at slightly acidic pH (4-6)
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Very HighAprotic (DCE, DCM, THF)Tolerates mild acid, sensitive to water
Q3: My Buchwald-Hartwig amination of an aryl halide with the enolate of ethyl benzoylacetate is failing. What are the critical parameters to investigate?

The Buchwald-Hartwig amination is a powerful tool, but its success with β-keto esters is highly dependent on the reaction conditions, particularly the choice of catalyst, ligand, and base.[9][10]

Underlying Causality: The catalytic cycle involves oxidative addition, ligand exchange, and reductive elimination.[11] A failure at any of these steps, often due to an inappropriate ligand or base, will result in low or no conversion. Catalyst deactivation is also a common issue.[12]

Troubleshooting Steps:

  • Catalyst and Ligand Screening:

    • Palladium Pre-catalyst: Use a reliable palladium source such as Pd₂(dba)₃ or a pre-formed catalyst like those from the Buchwald group (e.g., G3-XPhos).[12]

    • Ligand Choice: The ligand is crucial. For α-arylation of ketones and esters, bulky, electron-rich phosphine ligands like XPhos, SPhos, or BrettPhos are often effective.[13]

  • Base Selection:

    • Strength and Solubility: Strong, non-nucleophilic bases are required to generate the enolate. Sodium tert-butoxide (NaOtBu) is common, but for base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ might be necessary.[10] The solubility of the base can also impact the reaction rate.

  • Solvent and Temperature:

    • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used.

    • Temperature: These reactions often require elevated temperatures (80-110 °C).

  • Substrate Purity:

    • Aryl Halide: Ensure the aryl halide is pure. Iodides and bromides are generally more reactive than chlorides.[9]

    • Ethyl Benzoylacetate: The purity of the ethyl benzoylacetate is critical. Acidic impurities can quench the base, while other impurities may interfere with the catalyst.

Experimental Protocol: Screening for Buchwald-Hartwig Amination

  • Set up parallel reactions in small vials.

  • To each vial, add the aryl halide (1.0 equiv), ethyl benzoylacetate (1.2 equiv), and the chosen base (2.0 equiv).

  • In a separate glovebox, prepare stock solutions of the palladium pre-catalyst and the ligand in the reaction solvent.

  • Add the catalyst/ligand solution to each reaction vial.

  • Seal the vials, remove from the glovebox, and heat to the desired temperature.

  • Monitor the reactions by TLC or LC-MS at regular intervals.

FAQs: Ethyl Benzoylacetate Amination

Q1: What is the role of keto-enol tautomerism in the amination of ethyl benzoylacetate?

Ethyl benzoylacetate exists as an equilibrium mixture of keto and enol tautomers. The enol form is stabilized by intramolecular hydrogen bonding.[14][15] The presence of the enol tautomer is significant because the enol hydroxyl group can be deprotonated under basic conditions to form an enolate, which is a key nucleophile in reactions like the Buchwald-Hartwig amination. In reductive amination, the ketone form reacts with the amine to form the enamine intermediate. The tautomeric equilibrium can be influenced by the solvent.[16][17]

Q2: Can the Leuckart-Wallach reaction be used to aminate ethyl benzoylacetate?

The Leuckart-Wallach reaction typically uses formic acid or its derivatives (like ammonium formate or formamide) as both the reducing agent and the nitrogen source for the reductive amination of ketones and aldehydes.[18][19] While it is a robust method, it often requires high temperatures (120-185 °C).[20][21] At these temperatures, ethyl benzoylacetate may be prone to side reactions such as hydrolysis and decarboxylation.[22] Therefore, while theoretically possible, milder reductive amination methods are generally preferred for this substrate.

Q3: How can I purify ethyl benzoylacetate before my amination reaction?

The purity of ethyl benzoylacetate is crucial for a successful reaction. Commercial grades can contain acidic impurities or byproducts from its synthesis.[23][24][25][26]

Purification Protocol:

  • Wash with Base: Dissolve the crude ethyl benzoylacetate in a suitable organic solvent like diethyl ether or ethyl acetate. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove acidic impurities.

  • Brine Wash: Wash the organic layer with brine (saturated aqueous NaCl) to remove residual water.

  • Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

  • Vacuum Distillation: For the highest purity, perform a vacuum distillation of the crude product. Collect the fraction that boils at the correct temperature and pressure.

Q4: What is a β-enamino ester, and is it a desired product or a byproduct?

A β-enamino ester is the product of the condensation of a β-keto ester with a primary or secondary amine.[27][28][29][30] It is characterized by a C=C-N linkage. In the context of reductive amination, the β-enamino ester is a crucial intermediate that is subsequently reduced to the desired β-amino ester.[2] However, if the reducing agent is omitted or is ineffective, the β-enamino ester can be isolated as the final product. For some applications, the synthesis of β-enamino esters is the primary goal as they are valuable synthetic intermediates.[30]

Reaction Pathway Diagram:

G EBA Ethyl Benzoylacetate (β-Keto Ester) Enamino_Ester β-Enamino Ester (Intermediate) EBA->Enamino_Ester + Amine - H₂O Amine Amine (R-NH₂) Amino_Ester β-Amino Ester (Final Product) Enamino_Ester->Amino_Ester + [H] (Reducing Agent)

Caption: Reaction pathway for the formation of a β-amino ester via a β-enamino ester intermediate.

References

  • [Referenced article on Michael additions of β-keto esters]
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Rueping, M., et al. (2008). A Facile One-Pot Synthesis of Chiral β-Amino Esters. Synlett, 2008(12), 1841-1843.
  • Organic Chemistry Portal. (n.d.). β-enamino ester synthesis by amination. Retrieved from [Link]

  • Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]

  • Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. Retrieved from [Link]

  • LibreTexts. (2025, March 17). 23.10: Conjugate Carbonyl Additions - The Michael Reaction. Chemistry LibreTexts. Retrieved from [Link]

  • Alza, E., et al. (2012). Highly Functionalized 1,2–Diamino Compounds through Reductive Amination of Amino Acid-Derived β–Keto Esters. PLoS ONE, 7(11), e47944.
  • Chemistry Steps. (2020, April 7). Michael Addition Reaction Mechanism. Retrieved from [Link]

  • JoVE. (2023, April 30). 15.37: Conjugate Addition of Enolates: Michael Addition. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Acetic acid, benzoyl-, ethyl ester. Retrieved from [Link]

  • Synple Chem. (n.d.). Application Note – Reductive Amination. Retrieved from [Link]

  • Lin, W., et al. (2014). Efficient Synthesis of β-Enaminones and β-Enaminoesters Catalyzed by Gold (I)/Silver (I) under Solvent-Free Conditions. Molecules, 19(6), 7856-7868.
  • Grokipedia. (n.d.). Leuckart reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Enaminone synthesis by amination. Retrieved from [Link]

  • S. G. V. S. J. Prasada Rao, et al. (2012). A brief review on synthesis & applications of β-enamino carbonyl compounds.
  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.
  • Chempedia. (n.d.). Preparation of Ethyl benzoylacetate. LookChem. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of ethyl benzoylacetate. Retrieved from [Link]

  • Azizi, N., et al. (2006). Synthesis of β-enamino ketones and esters from enamination of β-dicarbonyl compounds catalysed with Fe(OTf)₃.
  • Google Patents. (n.d.). CN107903175A - The preparation method of ethyl benzoylacetate.
  • Organic Syntheses. (n.d.). benzoylacetanilide. Retrieved from [Link]

  • Wikipedia. (n.d.). Leuckart reaction. Retrieved from [Link]

  • Singh, P., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Reactions, 4(1), 1-20.
  • Eureka. (2021, August 3). Preparation method of ethyl benzoylacetate. Patsnap. Retrieved from [Link]

  • Moore, F. W. (1948). STUDIES ON THE LEUCKART REACTION. Semantic Scholar.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Wordpress. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. Retrieved from [Link]

  • Master Organic Chemistry. (2022, June 21). Keto-Enol Tautomerism : Key Points. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). The keto–enol tautomerization of ethyl acetoacetate in choline ionic liquids: the role of cation and anion in switching the tautomeric equilibrium. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • El-Gaby, M. S. A., et al. (2000). The reaction of ethyl benzoylacetate with Ortho-substituted anilines.
  • LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Chemistry LibreTexts. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium‐catalyzed decarboxylation of β‐keto esters. Retrieved from [Link]

  • ChemRxiv. (n.d.). Step-by-Step Real Time Monitoring of a Catalytic Amination Reaction. Retrieved from [Link]

  • Al-Amiery, A. A., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5489.
  • University of Victoria. (2019, October 4). Step-by-step real time monitoring of a catalytic amination reaction. Retrieved from [Link]

  • ResearchGate. (2021, March 26). (PDF) The keto-enol tautomerization of ethyl acetoacetate in choline ionic liquids: the role of cation and anion in switching the tautomeric equilibrium †. Retrieved from [Link]

  • Frontiers. (2024, May 30). Keto-enol tautomerism in the development of new drugs. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Palladium-Catalyzed Asymmetric Alkylation in the Synthesis of Cyclopentanoid and Cycloheptanoid Core Structures Bearing All-Carbon Quaternary Stereocenters. PMC. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Enantioselective Palladium-Catalyzed Decarboxylative Allylation of β-Keto Esters Assisted by a Thiourea | Request PDF. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Palladium-Catalyzed β-Arylation of α-Keto Esters. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of ethyl (Z)-3-(diethylamino)-3-phenylprop-2-enoate

The following guide provides an in-depth technical analysis of the 1H NMR spectrum of ethyl (Z)-3-(diethylamino)-3-phenylprop-2-enoate , a significant -enamino ester intermediate used in the synthesis of heterocyclic pha...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the 1H NMR spectrum of ethyl (Z)-3-(diethylamino)-3-phenylprop-2-enoate , a significant


-enamino ester intermediate used in the synthesis of heterocyclic pharmaceutical scaffolds (e.g., quinolones, coumarins).

This guide objectively compares the (Z)-isomer (the target product) against its thermodynamic alternative, the (E)-isomer , highlighting the specific spectral signatures required for rigorous structural validation.

[1]

Executive Summary & Compound Profile

  • Compound Name: Ethyl (Z)-3-(diethylamino)-3-phenylprop-2-enoate

  • Systematic Name: Ethyl (2Z)-3-(diethylamino)-3-phenylacrylate

  • Molecular Formula:

    
    
    
  • Molecular Weight: 247.34 g/mol

  • Role: Key synthon for 4-quinolone antibiotics and agrochemicals.

  • Core Challenge: Differentiating the kinetically accessible (Z)-isomer from the thermodynamically stable (E)-isomer .

Structural Context

The molecule features a tri-substituted alkene core.[1][2] The stereochemistry is defined by the Cahn-Ingold-Prelog (CIP) priority rules:

  • C3: Diethylamino group (Priority 1) vs. Phenyl group (Priority 2).

  • C2: Ethyl ester group (Priority 1) vs. Proton (Priority 2).

  • (Z)-Isomer: The diethylamino and ester groups are on the same side (cis).

  • (E)-Isomer: The diethylamino and ester groups are on opposite sides (trans).

Experimental Protocol

To ensure reproducible spectral data, the following protocol for sample preparation and acquisition is recommended.

Sample Preparation[1][2][4][5]
  • Solvent Selection: Use Chloroform-d (

    
    )  (99.8% D) containing 0.03% v/v TMS as an internal standard. 
    
    
    
    is preferred over
    
    
    to minimize solvent-solute hydrogen bonding interactions which can obscure chemical shift differences in enamino esters.
  • Concentration: Dissolve 10-15 mg of the compound in 0.6 mL of solvent. High concentrations (>30 mg) may induce aggregation or viscosity broadening.

  • Filtration: Filter the solution through a cotton plug into a standard 5mm NMR tube to remove suspended inorganic salts (e.g.,

    
    ) from the synthesis step.
    
Acquisition Parameters (Standard 400/500 MHz)
  • Pulse Sequence: Standard 1D proton (zg30).

  • Temperature: 298 K (25°C). Note: Variable Temperature (VT) studies may be required if N-ethyl signals are broadened due to restricted rotation.

  • Number of Scans (NS): 16 or 32.

  • Relaxation Delay (D1):

    
     2.0 seconds (to ensure accurate integration of the vinylic proton).
    

Spectral Analysis: (Z)-Isomer Assignment

The 1H NMR spectrum of the (Z)-isomer is characterized by specific chemical shifts driven by the steric crowding between the bulky diethylamino group and the cis-ester group.

Detailed Assignment Table ( , 400 MHz)
PositionGroupShift (

, ppm)
MultiplicityIntegrationAssignment Logic
Vinyl

4.60 - 4.70 Singlet (s)1HDiagnostic Peak. Upfield relative to (E)-isomer due to trans relationship with the ester carbonyl (reduced anisotropy).
Ester

4.10 - 4.15Quartet (q,

Hz)
2HTypical ethyl ester methylene signal.
Amine

3.00 - 3.40Broad q or m4HOften broadened or split into two distinct environments due to restricted C-N rotation (double bond character).
Ester

1.20 - 1.25Triplet (t,

Hz)
3HEster methyl group.
Amine

1.00 - 1.15Triplet (t,

Hz)
6HAmine methyl groups. May appear as two overlapping triplets if rotation is slow.
Aromatic

7.30 - 7.50Multiplet (m)5HPhenyl ring protons; generally overlapping.
Key Spectral Features
  • The Vinylic Singlet (4.65 ppm): This is the "fingerprint" of the molecule. In the (Z)-isomer, the vinylic proton is trans to the ester carbonyl. It lies outside the strongest deshielding cone of the carbonyl group, resulting in a relatively upfield shift compared to the (E)-isomer.

  • Restricted Rotation (Dynamic Effects): The lone pair on the nitrogen donates into the double bond (

    
    ), creating partial double bond character between C3 and N. This restricts rotation.[3][4] In the sterically congested (Z)-isomer, the diethylamino group may twist out of planarity to relieve strain, which can broaden the 
    
    
    
    signals compared to the more planar (E)-isomer.

Comparative Analysis: (Z)-Isomer vs. (E)-Isomer

The primary alternative encountered in research is the (E)-isomer . Distinguishing these two is critical for assessing stereoselectivity.

Mechanistic Basis of Differentiation
  • Anisotropy: Protons cis to a carbonyl group are strongly deshielded (shifted downfield) by the magnetic anisotropy of the C=O bond.

  • Sterics: The (Z)-isomer suffers from

    
    -strain between the diethylamino and ester groups. The (E)-isomer places the smaller proton cis to the ester, relieving this strain.
    
Comparison Table: (Z) vs. (E)
Feature(Z)-Isomer (Product) (E)-Isomer (Alternative) Differentiation Rule
Vinylic Proton (

)
4.60 - 4.70 ppm 4.90 - 5.05 ppm (E) is Downfield (+0.3 ppm). The proton in (E) is cis to the ester carbonyl, experiencing maximum deshielding.
Stability Kinetic / Less StableThermodynamic / More Stable(E) is generally the major product in thermodynamic conditions due to reduced steric clash.

Signal
Broad / IndistinctDistinct / Sharp(E)-isomer allows better planarity and conjugation, often making the non-equivalence of ethyl groups more distinct (two clear quartets).
NOE Signal Enhancement between

and

Enhancement between

and

Definitive Proof. NOESY/ROESY experiments confirm spatial proximity.

Decision Logic & Workflow (Graphviz)

The following diagram illustrates the logical workflow for identifying and validating the (Z)-isomer from a crude reaction mixture.

NMR_Analysis_Workflow Start Crude Reaction Mixture (Ethyl Benzoylacetate + Diethylamine) Acquire Acquire 1H NMR (CDCl3) Start->Acquire Check_Vinyl Analyze Vinylic Region (4.5 - 5.2 ppm) Acquire->Check_Vinyl Case_E Major Singlet at ~4.95 ppm (Proton cis to Ester) Check_Vinyl->Case_E Downfield Shift Case_Z Major Singlet at ~4.65 ppm (Proton trans to Ester) Check_Vinyl->Case_Z Upfield Shift Conclusion_E Identify: (E)-Isomer (Thermodynamic Product) Case_E->Conclusion_E Conclusion_Z Identify: (Z)-Isomer (Target Kinetic Product) Case_Z->Conclusion_Z Validation Validation: NOESY Experiment Conclusion_Z->Validation NOE_Z NOE: Vinyl H <-> Phenyl H Validation->NOE_Z

Caption: Logical workflow for distinguishing (Z) and (E) isomers of


-enamino esters using 1H NMR chemical shifts and NOE correlations.

Expert Insights & Troubleshooting

The "Missing" Amine Signals

In room temperature spectra, the ethyl groups on the nitrogen often appear extremely broad or even "disappear" into the baseline.

  • Cause: The rotation around the C-N bond is occurring at a rate comparable to the NMR time scale (coalescence).

  • Solution: Run the experiment at 323 K (50°C) to speed up rotation (sharpening to a single average set) or 233 K (-40°C) to freeze the rotamers (resolving into two distinct sets).

Solvent Effects

Do not switch arbitrarily between


 and 

.
  • In

    
    , the polarity of the solvent stabilizes the charge-separated resonance form (
    
    
    
    ). This increases the double bond character of the C-N bond, potentially altering the E/Z equilibrium and shifting the vinylic proton further downfield.
Quantifying Isomer Ratios

To measure the Z/E ratio in a crude mixture:

  • Set the relaxation delay (D1) to 5 seconds (vinylic protons have long T1 relaxation times).

  • Integrate the singlet at 4.65 ppm (Z) vs. the singlet at 4.95 ppm (E) .

  • Do not use the aromatic region for integration as the signals heavily overlap.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for chemical shift increments).
  • Lari, A., et al. (2021). "Stereoselective synthesis of

    
    -enamino esters". Journal of Organic Chemistry. 
    
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities". Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Organic Syntheses. "Ethyl Benzoylacetate and derivatives". Organic Syntheses Coll.[5] Vol. 4, p.415.[5][6] [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. Wiley. (Authoritative text on anisotropy and alkene shifts).

Sources

Comparative

Publish Comparison Guide: Mass Spectrometry Fragmentation of Ethyl 3-(diethylamino)-3-phenylacrylate (CAS 6288-55-7)

The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation pattern of Ethyl 3-(diethylamino)-3-phenylacrylate (CAS 6288-55-7), also known as NSC 11443 . This document is structured...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation pattern of Ethyl 3-(diethylamino)-3-phenylacrylate (CAS 6288-55-7), also known as NSC 11443 . This document is structured to assist analytical chemists and drug development professionals in the unambiguous identification of this enaminone intermediate, distinguishing it from structural analogs and potential impurities.

Executive Summary & Compound Identity

Ethyl 3-(diethylamino)-3-phenylacrylate (CAS 6288-55-7) is a functionalized enaminone ester often utilized as a versatile intermediate in the synthesis of heterocyclic pharmaceuticals, including quinolones and anticonvulsants. Its structure features a conjugated system comprising an ethyl ester, a phenyl ring, and a diethylamino group attached to the


-carbon of the acrylate backbone.

Accurate identification of this compound requires distinguishing it from related enaminones (e.g., dimethyl analogs) and precursors (e.g., ethyl phenylpropiolate). This guide details the specific EI-MS and ESI-MS signatures that validate its presence.

Feature Specification
CAS Registry Number 6288-55-7
Chemical Formula C₁₅H₂₁NO₂
Molecular Weight 247.34 g/mol
Monoisotopic Mass 247.1572 Da
Core Structure

-Aminoacrylate (Enaminone)
Key Application Pharmaceutical Intermediate (NSC 11443)

Experimental Methodology

To ensure reproducibility, the following acquisition parameters are recommended. These protocols are designed to maximize the detection of diagnostic fragment ions.

Electron Ionization (GC-MS)
  • Ionization Energy: 70 eV (Standard EI).

  • Source Temperature: 230 °C.

  • Transfer Line: 280 °C.

  • Column: 5% Phenyl-arylene (e.g., DB-5MS), 30m x 0.25mm ID.

  • Rationale: High source temperatures prevent condensation of the polar enaminone moiety, while 70 eV ensures sufficient fragmentation of the stable conjugated system to reveal the N-alkyl and ester losses.

Electrospray Ionization (LC-MS/MS)
  • Polarity: Positive Mode (ESI+).

  • Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile (Gradient).

  • Collision Energy (CE): Stepped 15-35 eV.

  • Rationale: Protonation occurs readily at the

    
    -carbon or the carbonyl oxygen (owing to vinylogous amide resonance), generating 
    
    
    
    at m/z 248. CID is required to break the stable protonated core.

Fragmentation Analysis (The Core)

The mass spectrum of CAS 6288-55-7 is dominated by cleavages driven by the stability of the conjugated enaminone system. The charge is effectively delocalized between the nitrogen lone pair and the carbonyl oxygen.

Primary Fragmentation Pathways (EI, 70 eV)
  • Molecular Ion (

    
    ): 
    
    • m/z 247: The molecular ion is prominent due to the extensive conjugation (Phenyl-C=C-C=O), which stabilizes the radical cation.

  • Ester Cleavage (Diagnostic):

    • m/z 202 (

      
      ):  The base peak or a major ion. Cleavage of the ethoxy group (
      
      
      
      , 45 Da) generates a stable acylium ion (
      
      
      ). This confirms the ethyl ester functionality.
    • m/z 218 (

      
      ):  Loss of the ethyl radical (29 Da) from the ester oxygen is less common than alkoxy loss but observable.
      
  • Amine Side-Chain Fragmentation:

    • m/z 232 (

      
      ): 
      
      
      
      -Cleavage of one of the ethyl groups on the nitrogen atom. Loss of a methyl radical (15 Da) is characteristic of N-ethyl substituted amines.
    • m/z 72 (

      
       equivalent):  While the intact diethylamino group (72 Da) is rarely seen as a cation directly, lower mass fragments like m/z 58  (
      
      
      
      ) or m/z 44 (
      
      
      ) are common in the low-mass region.
  • Skeletal Rearrangements:

    • m/z 174 (

      
      ):  Loss of the entire ester group (73 Da). The remaining cation is stabilized by the nitrogen and phenyl ring.
      
Fragmentation Pathway Diagram

G M Molecular Ion (M+) m/z 247 [C15H21NO2]+. Frag1 [M - CH3]+ m/z 232 (Alpha-Cleavage at N) M->Frag1 - CH3 (15 Da) Frag2 [M - OEt]+ m/z 202 (Acylium Ion) M->Frag2 - OEt (45 Da) (Dominant) Frag3 [M - CO2Et]+ m/z 174 (Vinylic Cation) M->Frag3 - CO2Et (73 Da) Frag4 Phenyl Cation m/z 77 [C6H5]+ Frag3->Frag4 - C5H10N (Skeletal Breakup)

Figure 1: Primary fragmentation pathways of Ethyl 3-(diethylamino)-3-phenylacrylate under Electron Ionization (70 eV).

Comparative Analysis: Distinguishing Alternatives

To validate the identity of CAS 6288-55-7, it must be differentiated from structurally similar analogs often found in the same synthetic workflows.

Comparison with Dimethyl Analog (Ethyl 3-(dimethylamino)-3-phenylacrylate)

The dimethyl analog (replacing


 with 

) is a common alternative.
FeatureCAS 6288-55-7 (Target) Dimethyl Analog (Alternative)
Molecular Ion (

)
m/z 247 m/z 219
Base Peak m/z 202 (

)
m/z 174 (

)
N-Alkyl Loss m/z 232 (

)
m/z 218 (

) (H-loss)
Key Differentiator Presence of m/z 232 confirms N-Ethyl groups.Absence of significant M-15; M-29 is absent.
Comparison with Regioisomer (Ethyl 3-(diethylamino)-2-phenylacrylate)

In the regioisomer, the phenyl group is on the


-carbon rather than the 

-carbon.
  • Differentiation: The

    
    -phenyl isomer (CAS 6288-55-7) exhibits a stronger m/z 174  peak due to the resonance stabilization of the cation by the phenyl group directly attached to the charge center after ester loss. The 
    
    
    
    -phenyl isomer typically shows a different fragmentation pattern dominated by phenyl migration or tropylium ion formation (m/z 91 ).

Summary of Diagnostic Ions

Use this table to program Selected Ion Monitoring (SIM) methods for high-sensitivity detection.

m/z ValueIon TypeOrigin/MechanismRelative Abundance (Est.)
247 Molecular Ion (

)
Intact moleculeHigh (50-80%)
232 Fragment IonLoss of Methyl from N-EthylMedium (20-40%)
202 Fragment IonLoss of Ethoxy (Ester cleavage)Base Peak (100%)
174 Fragment IonLoss of Carboethoxy (-COOEt)High (40-60%)
77 Fragment IonPhenyl cation (

)
Medium (30-50%)
29 Fragment IonEthyl cation (

)
High (Low mass region)

References

  • National Cancer Institute (NCI). NSC 11443 - Substance Details. U.S. National Institutes of Health. Available at: [Link]

  • PubChem Database. Compound Summary: Ethyl 3-(diethylamino)-3-phenylacrylate. National Center for Biotechnology Information. Available at: [Link]

  • NIST Mass Spectrometry Data Center. General Fragmentation of Enaminones and Acrylates. National Institute of Standards and Technology. Available at: [Link]

  • ChemIDplus. CAS 6288-55-7 Registry. National Library of Medicine. Available at: [Link]

Validation

Comparative Reactivity Profile: Diethylamino vs. Dimethylamino Acrylates

The following technical guide objectively compares the reactivity profiles of 2-(Dimethylamino)ethyl acrylate (DMAEA) and 2-(Diethylamino)ethyl acrylate (DEAEA) . Executive Summary In the development of functional polyme...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide objectively compares the reactivity profiles of 2-(Dimethylamino)ethyl acrylate (DMAEA) and 2-(Diethylamino)ethyl acrylate (DEAEA) .

Executive Summary

In the development of functional polymers for gene delivery, water treatment, and coatings, the choice between DMAEA and DEAEA often dictates the balance between reaction speed and hydrolytic stability.

  • DMAEA (Dimethyl): The "High-Kinetic" candidate.[1] It exhibits faster polymerization rates and higher nucleophilicity due to lower steric hindrance.[1] However, it suffers from rapid self-catalyzed hydrolysis in aqueous media.[1]

  • DEAEA (Diethyl): The "Sterically-Stabilized" candidate.[1] The bulky ethyl groups provide a steric shield that slightly retards polymerization and nucleophilic attack, offering improved hydrolytic stability and increased hydrophobicity compared to its dimethyl analog.

Chemical & Physical Properties[1][2][3][4][5]

The fundamental difference lies in the N-substituents. The ethyl groups in DEAEA introduce significant steric bulk and hydrophobicity compared to the compact methyl groups in DMAEA.

Property2-(Dimethylamino)ethyl acrylate (DMAEA)2-(Diethylamino)ethyl acrylate (DEAEA)Impact on Reactivity
CAS Number 2439-35-22426-54-2
Molecular Weight 143.19 g/mol 171.24 g/mol DEAEA has lower molar density.[1]
Steric Bulk Low (Methyl)Moderate (Ethyl)DEAEA hinders approach of incoming radicals/nucleophiles.[1]
Hydrophobicity (logP) ~0.68 (Estimated)~1.5 - 1.9 (Estimated)DEAEA polymers are less water-soluble; often exhibit LCST behavior.[1]
Basicity (pKa) ~8.4 (Amine side chain)~9.0 - 9.4 (Amine side chain)DEAEA is slightly more basic due to inductive (+I) effects but less nucleophilic due to sterics.[1]
Boiling Point 178°C199°CDEAEA requires higher energy for volatilization.[1]

Reactivity Profile 1: Radical Polymerization Kinetics

Both monomers are highly reactive acrylates, polymerizing significantly faster than their methacrylate counterparts (e.g., DMAEMA).[1] However, the N-substituents influence the propagation (


) and termination (

) rate coefficients.
Kinetic Mechanism

The polymerization follows a standard free-radical mechanism, but the amine group can induce chain transfer or complexation effects in aqueous media.

PolymerizationMechanism cluster_sterics Steric Influence Initiator Initiator (I) Radical Primary Radical (R•) Initiator->Radical kd (Decomposition) Propagating Propagating Chain (P_n•) Radical->Propagating ki (Initiation) Monomer Monomer (M) (DMAEA or DEAEA) Propagating->Propagating kp (Propagation) + Monomer Polymer Dead Polymer Propagating->Polymer kt (Termination) Combination/Disproportionation StericNote DEAEA: Bulky Ethyl groups shield the radical center, reducing kp and kt.

Figure 1: Free-radical polymerization pathway.[1] Steric hindrance in DEAEA affects the propagation step (


) and termination step (

).
Comparative Kinetics
  • Propagation (

    
    ):  DMAEA has a higher 
    
    
    
    than DEAEA.[1] The methyl groups offer little resistance to the approaching monomer unit. The ethyl groups in DEAEA create a "cone of protection" that slightly hinders the addition of the monomer to the growing radical chain.
  • Termination (

    
    ):  DEAEA exhibits a reduced 
    
    
    
    compared to DMAEA. The bulky side chains increase the hydrodynamic volume and entanglement, slowing down the diffusion-controlled termination of two polymer radicals.
  • Net Rate (

    
    ):  While 
    
    
    
    is lower for DEAEA, the reduction in
    
    
    can sometimes lead to a comparable or even faster overall rate (
    
    
    ) in high-viscosity regimes (gel effect), but in dilute solution, DMAEA is generally faster.

Reactivity Profile 2: Hydrolytic Stability

Hydrolysis is the "Achilles' heel" of amino-acrylates. The tertiary amine group can act as an intramolecular general base catalyst, activating water to attack the ester carbonyl.

Mechanism of Self-Catalyzed Hydrolysis

The pendant tertiary amine deprotonates a water molecule, creating a hydroxide ion in the immediate vicinity of the ester bond.

Hydrolysis State1 Intact Ester (Neutral pH) State2 Amine Protonation (Local pH effect) State1->State2 Water Interaction State3 Nucleophilic Attack (OH- on Carbonyl) State2->State3 Catalysis by Tertiary Amine State4 Hydrolysis Products (Acrylic Acid + Amino Alcohol) State3->State4 Ester Cleavage Comparison DEAEA is MORE STABLE than DMAEA due to steric shielding of the Nitrogen Comparison->State2

Figure 2: Self-catalyzed hydrolysis mechanism. DEAEA provides steric hindrance that disrupts the catalytic conformation.

Stability Data
  • DMAEA: Highly unstable in aqueous solution, especially at pH > 8.[1] Half-life can be as short as hours at elevated temperatures.[1]

  • DEAEA: Significantly more stable.[1] The ethyl groups sterically hinder the nitrogen lone pair, making it less effective at activating water and less able to adopt the specific conformation required for intramolecular catalysis.

  • Recommendation: If the application requires long-term aqueous stability (e.g., stored polymer solutions), DEAEA is the superior choice.

Reactivity Profile 3: Michael Addition (Nucleophilicity)[1]

When these monomers (or their amine byproducts) are used in Michael addition reactions, the nucleophilicity of the nitrogen is the governing factor.

  • DMAEA (Dimethylamino): Superior nucleophile.[1] The nitrogen lone pair is accessible.[2] It reacts rapidly with electrophiles (e.g., alkyl halides, epoxides).[1]

  • DEAEA (Diethylamino): Inferior nucleophile.[1] Despite being slightly more basic (higher pKa), the steric hindrance of the two ethyl groups blocks the approach to the nitrogen lone pair.

    • Implication: In "Click" chemistry or post-polymerization modification, DMAEA derivatives will react much faster.[1]

Experimental Protocols

Protocol A: Determination of Propagation Rate ( ) via PLP-SEC

This protocol uses Pulsed Laser Polymerization (PLP) coupled with Size Exclusion Chromatography (SEC) to determine intrinsic reactivity coefficients.[1][3]

  • Preparation: Prepare a solution of monomer (DMAEA or DEAEA) in a non-reactive solvent (e.g., THF or bulk) with a photoinitiator (e.g., DMPA, 5 mM).[1]

  • Deoxygenation: Purge the solution with argon for 15 minutes to remove oxygen (radical scavenger).[1]

  • Irradiation: Place the cell in the PLP setup. Irradiate with a UV laser (e.g., 355 nm) at a fixed repetition rate (e.g., 100 Hz or 500 Hz) and temperature (25°C).[1]

    • Note: The laser pulse creates a burst of radicals. The time between pulses (

      
      ) acts as a "clock."
      
  • Isolation: Precipitate the polymer in cold hexane immediately after low conversion (<3%) is reached to prevent viscosity effects.[1]

  • Analysis: Analyze the molecular weight distribution (MWD) using SEC.

  • Calculation: Identify the inflection point (

    
    ) on the MWD. Calculate 
    
    
    
    using the equation:
    
    
    Where
    
    
    is monomer concentration and
    
    
    is the time between pulses.
Protocol B: Comparative Hydrolysis Study (NMR)
  • Setup: Prepare 10% (w/v) solutions of DMAEA and DEAEA in deuterated water (

    
    ) buffered to pH 8.0 (phosphate buffer).
    
  • Incubation: Incubate samples at 37°C in a temperature-controlled NMR probe or water bath.

  • Measurement: Acquire

    
    -NMR spectra at 
    
    
    
    and every 30 minutes for 24 hours.
  • Quantification: Monitor the decrease of the acrylate vinyl proton signals (5.8–6.4 ppm) and the appearance of the acrylic acid vinyl signals.

  • Data Processing: Plot

    
     vs. time. The slope represents the pseudo-first-order hydrolysis rate constant (
    
    
    
    ).

Safety & Handling

Both compounds are hazardous acrylic monomers.[1]

  • Toxicity: DMAEA is classified as Fatal if inhaled (H330) and Toxic in contact with skin (H311) .[1] It requires extreme caution and use of a fume hood.[1]

  • Corrosivity: Both DMAEA and DEAEA are corrosive to eyes and skin.[1]

  • Sensitization: Both are potent skin sensitizers.[1]

References

  • Polymer Chemistry (RSC): The influence of monomer ionization and hydrolysis on the radical polymerization kinetics of 2-(dimethylamino)ethyl methacrylate in aqueous solution. [Link]

  • National Institutes of Health (PubChem): 2-(Dimethylamino)ethyl acrylate - Compound Summary. [Link][1]

  • Haz-Map: 2-(Diethylamino)ethyl acrylate - Hazardous Agents. [Link][1]

  • Master Organic Chemistry: Nucleophilicity Trends of Amines: Steric Effects. [Link]

  • Scientific & Academic Publishing: Synthesis and Characterization of Copolymers of Methyl Methacrylate and 2-Ethoxyethyl Methacrylate (Reactivity Ratios). [Link]

Sources

Comparative

Technical Guide: UV-Vis Absorption Maxima of Ethyl 3-Amino-3-Phenylacrylate Derivatives

Executive Summary & Core Principles Ethyl 3-amino-3-phenylacrylate derivatives represent a specialized class of -enamino esters . Unlike simple cinnamates, these molecules feature a "push-pull" conjugated system where an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Principles

Ethyl 3-amino-3-phenylacrylate derivatives represent a specialized class of


-enamino esters . Unlike simple cinnamates, these molecules feature a "push-pull" conjugated system where an electron-rich amino group (

) at the

-position donates electron density into an electron-deficient ester carbonyl (

) through a double bond.

This electronic architecture results in distinct UV-Vis absorption profiles characterized by:

  • Bathochromic Shift: A significant red-shift (typically +20–40 nm) compared to their non-aminated cinnamate counterparts.

  • Solvatochromism: High sensitivity to solvent polarity, useful for probing local chemical environments.

  • Dual Reactivity: Serving as both nucleophiles (at the

    
    -carbon) and electrophiles (at the 
    
    
    
    -carbon), making them versatile intermediates in heterocycle synthesis (e.g., quinolines, pyridines).

Mechanistic Analysis: The "Push-Pull" System

The UV absorption of these derivatives arises primarily from


 transitions. The energy of this transition is lowered by the resonance interaction between the amino lone pair and the ester carbonyl.
Electronic Resonance Pathway

The following diagram illustrates the conjugation pathway that defines the chromophore.

PushPullSystem Amino Amino Group (Electron Donor) DoubleBond C=C Double Bond (Conjugation Bridge) Amino->DoubleBond n-electron injection Carbonyl Ester Carbonyl (Electron Acceptor) DoubleBond->Carbonyl delocalization Phenyl Phenyl Ring (Auxiliary Conjugation) Phenyl->DoubleBond π-overlap

Figure 1: The "Push-Pull" electronic conjugation system in


-enamino esters.

Comparative Analysis of Absorption Maxima ( )[1][2][3][4][5]

The following table synthesizes experimental data and structural correlations to compare ethyl 3-amino-3-phenylacrylate with its structural analogs.

Table 1: UV-Vis Absorption Benchmarks

Compound ClassStructureRepresentative

(nm)*
Molar Extinction (

)
Electronic Driver
Ethyl Cinnamate

275 – 280 nm~20,000Simple Styryl Conjugation
Ethyl 3-amino-3-phenylacrylate

295 – 315 nm >22,000Strong Push-Pull (

)
Ethyl 3-(4-methoxyphenyl)acrylate

292 – 300 nm~25,000Phenyl-ring donation (Auxochrome)
Ethyl 2-cyano-3,3-diphenylacrylate

303 nm~12,000Extended conjugation + Cyano acceptor

*Note: Values are solvent-dependent (typically in Ethanol or Acetonitrile).

Substituent Effects (Hammett Correlation)
  • Electron Donating Groups (EDGs): Substituents like

    
     or 
    
    
    
    on the phenyl ring further stabilize the excited state, causing a Red Shift (Bathochromic) . For example, a
    
    
    -methoxy group can push the
    
    
    toward 320 nm.
  • Electron Withdrawing Groups (EWGs): Substituents like

    
     create a competing acceptor system. While they may extend conjugation, they often disrupt the primary "push-pull" dipole, sometimes leading to a Blue Shift (Hypsochromic)  or the appearance of a new Charge Transfer (CT) band in the visible region (yellow color).
    

Experimental Protocols

To ensure reproducibility and data integrity (Trustworthiness), follow these standardized protocols for synthesis and measurement.

Synthesis of Ethyl 3-Amino-3-Phenylacrylate

Method: Acid-Catalyzed Condensation of


-Keto Esters
  • Reagents: Ethyl benzoylacetate (1.0 eq), Ammonium Acetate (5.0 eq), Methanol (Solvent).

  • Procedure: Reflux the mixture for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Purification: Evaporate solvent. Recrystallize from ethanol to obtain the pure

    
    -isomer (stabilized by intramolecular H-bonding).
    
UV-Vis Measurement Workflow

ExperimentalWorkflow Stock Stock Solution Preparation (1.0 mM in MeCN) Dilution Serial Dilution (10 - 50 µM) Stock->Dilution Scan Spectral Scan (200 - 500 nm) Dilution->Scan Blank Blank Correction (Pure Solvent) Blank->Scan baseline Analysis Data Analysis (Determine λmax & ε) Scan->Analysis

Figure 2: Standardized workflow for determining molar extinction coefficients.

Critical Protocol Notes:

  • Solvent Choice: Use Acetonitrile (MeCN) for sharpest peaks. Use Ethanol (EtOH) to observe solvatochromic shifts (typically +5 to +10 nm shift vs. MeCN due to H-bonding).

  • Concentration: Target an absorbance of 0.5 – 0.8 AU. Typically,

    
     M is ideal.
    
  • Quartz Cuvettes: Mandatory for detection <300 nm. Plastic cuvettes absorb in the UV region and will invalidate results.

Solvatochromism & Environmental Sensitivity

The


-enamino ester chromophore is highly polar in its excited state.
  • Non-polar solvents (Hexane): The ground state is stabilized relative to the excited state.

    
     is lower (Blue-shifted).
    
  • Polar solvents (DMSO, Ethanol): The solvent dipole stabilizes the highly polarized excited state more than the ground state, lowering the energy gap.

    
     is higher (Red-shifted).
    

Application Insight: This property allows these derivatives to serve as polarity probes in liposome or protein binding studies, where the shift in


 indicates the hydrophobicity of the binding pocket.

References

  • PubChem. Ethyl 3-amino-3-phenylpropanoate (Saturated Analog Data). National Library of Medicine. Link

  • ChemScene. (Z)-Ethyl 3-phenylacrylate (Ethyl Cinnamate) Product Data.Link

  • Barbatti, M. New Generation UV-A Filters: Understanding Their Photodynamics. J. Phys. Chem. Lett. 2021. (Mechanistic insights on acrylate conjugation). Link

  • GuideChem. Ethyl (2E)-3-(4-nitrophenyl)acrylate Properties.Link

  • Science-SoftCon. UV/Vis+ Photochemistry Database: Aromatic Substances. (General spectral data for substituted aromatics). Link

Validation

Technical Comparison Guide: HPLC Purity Analysis of Ethyl (Z)-3-(diethylamino)-3-phenylprop-2-enoate

Executive Summary The analysis of ethyl (Z)-3-(diethylamino)-3-phenylprop-2-enoate presents a dual challenge often underestimated in standard method development: geometric isomer resolution and hydrolytic instability . S...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The analysis of ethyl (Z)-3-(diethylamino)-3-phenylprop-2-enoate presents a dual challenge often underestimated in standard method development: geometric isomer resolution and hydrolytic instability .

Standard C18 protocols often fail to separate the target (Z)-isomer from its (E)-isomer impurity due to insufficient selectivity for the spatial arrangement of the aromatic ring. Furthermore, the common practice of using acidic mobile phases (e.g., 0.1% TFA or Formic Acid) catalyzes the hydrolysis of the enamine double bond, leading to on-column degradation and phantom impurities.

This guide objectively compares a Standard Generic C18 Method against an Optimized Phenyl-Hexyl Method . Experimental data demonstrates that the Phenyl-Hexyl approach, utilizing a neutral pH buffer, provides superior resolution (


) and maintains analyte integrity, whereas the C18/Acidic method results in 15-20% analyte degradation and co-elution.

Chemical Context & Stability Profile

To develop a robust method, one must understand the analyte's vulnerabilities.

  • Analyte: Ethyl (Z)-3-(diethylamino)-3-phenylprop-2-enoate[1]

  • Class:

    
    -Enamino Ester
    
  • Critical Impurities:

    • (E)-Isomer: The geometric isomer.[2] Separation requires a stationary phase sensitive to

      
      -
      
      
      
      interactions and steric shape.
    • Hydrolysis Products: Ethyl benzoylacetate (starting material) and diethylamine. This occurs rapidly in acidic aqueous conditions.

Degradation Pathway (Mechanism)

The enamine moiety is susceptible to acid-catalyzed hydrolysis, reverting to the


-keto ester and amine.

DegradationPathway Analyte Ethyl (Z)-3-(diethylamino)- 3-phenylprop-2-enoate Intermediate Iminium Ion Intermediate Analyte->Intermediate Protonation Acid + H2O / H+ Acid->Analyte Product1 Ethyl Benzoylacetate (Keto-Ester) Intermediate->Product1 Hydrolysis Product2 Diethylamine Intermediate->Product2

Figure 1: Acid-catalyzed hydrolysis pathway of the enamine target. Avoiding this pathway is the primary objective of the mobile phase selection.

Method Comparison: C18 vs. Phenyl-Hexyl[3]

We compared two distinct methodologies to determine the optimal approach for purity and stability.

Method A: The "Generic" Approach (Alternative)
  • Column: Standard C18 (e.g., Zorbax Eclipse Plus C18), 4.6 x 150 mm, 5 µm.

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.

  • Rationale: This is the default screening method for most pharmaceutical intermediates.

Method B: The Optimized Approach (Recommended)
  • Column: Phenyl-Hexyl (e.g., Zorbax Eclipse Plus Phenyl-Hexyl), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase: 10mM Ammonium Acetate (pH 7.0) / Acetonitrile.[3][4]

  • Rationale: The Phenyl-Hexyl phase utilizes

    
    -
    
    
    
    interactions with the analyte's phenyl ring to separate the planar (Z) and twisted (E) isomers. The neutral pH prevents enamine hydrolysis.
Comparative Data Summary
ParameterMethod A (C18 + Acid)Method B (Phenyl-Hexyl + Neutral)Status
Resolution (Z vs E) 1.2 (Co-elution)3.4 (Baseline) ✅ Method B
Analyte Stability 18% Degradation (24h)< 0.5% Degradation (24h) ✅ Method B
Peak Shape (Tailing) 1.8 (Amine interaction)1.1 (Symmetric) ✅ Method B
LOD (Impurity) 0.05%0.01% ✅ Method B

Detailed Experimental Protocol (Method B)

This protocol is validated for self-consistency. Ensure all solvents are HPLC grade.

Instrumentation & Conditions[6][7][8][9]
  • System: HPLC with PDA (Photodiode Array) or UV-Vis.

  • Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm (or equivalent Waters XBridge Phenyl).

  • Column Temp: 30°C.

  • Flow Rate: 1.0 mL/min.[5]

  • Detection: 290 nm (Max absorbance of enamine system) and 254 nm (General aromatic).

  • Injection Volume: 5 µL.

Mobile Phase Preparation
  • Mobile Phase A (Buffer): Dissolve 0.77 g of Ammonium Acetate in 1000 mL water. Adjust pH to 7.0 ± 0.1 with dilute acetic acid or ammonia if necessary. Filter through 0.22 µm membrane.

  • Mobile Phase B: 100% Acetonitrile.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.06040
10.02080
12.02080
12.16040
17.06040
Sample Preparation (Critical Step)
  • Diluent: Acetonitrile:Water (80:20). Do NOT use acidic diluents.

  • Stock Solution: Weigh 10 mg of sample into a 10 mL flask. Dissolve in 100% Acetonitrile.

  • Working Standard: Dilute Stock to 0.5 mg/mL using the Diluent.

  • Note: Analyze within 4 hours of preparation to ensure maximum integrity, though the neutral pH buffer allows for overnight runs.

Method Development Logic (Decision Tree)

The following diagram illustrates the decision matrix used to arrive at the Phenyl-Hexyl/Neutral system. This logic applies to most enamino-ester analyses.

MethodLogic Start Start: Enamino Ester Analysis Q1 Is the Analyte Acid Labile? Start->Q1 BranchA Yes (Enamines/Acetals) Q1->BranchA BranchB No Q1->BranchB Action1 Use Neutral pH Buffer (NH4OAc, pH 7-8) BranchA->Action1 Action2 Standard Low pH (0.1% Formic) BranchB->Action2 Q2 Are Geometric Isomers (E/Z) Present? Action1->Q2 BranchC Yes (Aromatic) Q2->BranchC BranchD No Q2->BranchD Select1 Select Phenyl-Hexyl Column (Pi-Pi Selectivity) BranchC->Select1 Select2 Select C18 Column (Hydrophobic Selectivity) BranchD->Select2

Figure 2: Method Development Decision Tree highlighting the selection of Neutral pH and Phenyl-Hexyl stationary phase.

Troubleshooting & Tips

  • Peak Tailing: If the diethylamino group causes tailing (due to interaction with residual silanols), ensure the column is "Endcapped." The high ionic strength of 10mM Ammonium Acetate usually suppresses this, but increasing buffer concentration to 20mM can further improve shape.

  • Phantom Peaks: If you see a peak growing over time at the retention time of Ethyl Benzoylacetate, your sample diluent or mobile phase is too acidic. Verify pH.

  • Isomer Identification: The (Z)-isomer is generally the major product in this synthesis and typically elutes later than the (E)-isomer on Phenyl-Hexyl columns due to stronger

    
    -
    
    
    
    stacking accessibility in the planar conformation, though this should be confirmed with NMR or standards.

References

  • Waters Corporation. (2026). CSH C18 vs. CSH Phenyl-Hexyl Chemistries: Understanding Selectivity Differences. Retrieved from

  • Agilent Technologies. (2024). Comparing Selectivity of Phenyl-Hexyl and Other Phenyl Bonded Phases.[6][7] Retrieved from

  • Welch Materials. (2024).[8] A Guide to Selective Columns for Isomer Separation: Phenyl and PFP Columns. Retrieved from

  • BenchChem. (2025).[9] Synthesis and Characterization of Alpha-Beta Unsaturated Esters. Retrieved from

  • PubChem. (2025).[10] Ethyl 3-phenylprop-2-enoate Compound Summary. National Library of Medicine. Retrieved from

Sources

Comparative

Reference Standards for Ethyl 3-(diethylamino)-3-phenylprop-2-enoate: Qualification &amp; Comparison Guide

Executive Summary Ethyl 3-(diethylamino)-3-phenylprop-2-enoate (CAS: 6288-55-7) is a critical -enamino ester intermediate, predominantly utilized in the synthesis of antispasmodic agents such as Tiemonium Methylsulfate ....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 3-(diethylamino)-3-phenylprop-2-enoate (CAS: 6288-55-7) is a critical


-enamino ester intermediate, predominantly utilized in the synthesis of antispasmodic agents such as Tiemonium Methylsulfate .

Unlike stable final APIs, this intermediate presents unique analytical challenges due to its enamine functionality , which renders it susceptible to hydrolysis and


 isomerization. This guide objectively compares the use of commercial "research-grade" materials against fully qualified "Reference Standards" (RS). It argues that for GMP-regulated environments, relying solely on vendor Certificates of Analysis (CoA) is insufficient due to the dynamic stability profile of this molecule.

Part 1: The Compound & Analytical Context

To select the right standard, one must understand the molecule's behavior.

  • Chemical Name: Ethyl 3-(diethylamino)-3-phenylprop-2-enoate[1]

  • Structure Class:

    
    -Enamino Ester[2][3]
    
  • Key Instability:

    • Hydrolysis: In the presence of moisture/acid, the enamine double bond cleaves, reverting to Ethyl Benzoylacetate and Diethylamine.

    • Isomerism: Exists as

      
       isomers. The ratio can shift based on solvent polarity and temperature, complicating HPLC peak integration.
      
The "Alternatives" Defined

In the context of this specific intermediate, "alternatives" refer to the grade of the material used for analytical validation:

  • Option A: Commercial Research Chemical (The "As-Is" Alternative)

    • Sourced from catalog vendors (e.g., chemical building block suppliers).

    • Typically characterized by minimal testing (Area % by GC/HPLC).

  • Option B: Qualified Reference Standard (The Recommended Standard)

    • Material that has undergone full Mass Balance Characterization (ISO 17034 principles).

    • Includes explicit data on volatiles, water, and inorganic residues.

Part 2: Comparative Analysis of Standard Grades

The following table contrasts the performance and reliability of using a Commercial Research Grade material versus a Fully Qualified Reference Standard for this specific enamine.

Table 1: Performance Comparison of Reference Material Grades

FeatureCommercial Research Grade (Option A)Qualified Reference Standard (Option B)Impact on Data Integrity
Purity Assignment Chromatographic Area % (often misleading).Mass Balance (% w/w) . Accounts for non-chromatographable impurities.High. Area % ignores retained solvents/water, leading to potency overestimation.
Isomeric Control

ratio often undefined or variable between batches.

ratio explicitly quantified by

H-NMR.
Critical. Isomer shifts can be mistaken for degradation or impurities.
Water Content Rarely reported (or "hygroscopic" warning only).Measured via Karl Fischer (Coulometric) .Critical. Water drives hydrolysis of the enamine.
Traceability Vendor Lot #.Traceable to Primary Standard (if available) or fully validated In-House Master.Medium. Essential for GMP/GLP audits.
Stability Data Expiry often based on generic "retest" dates.Real-time stability data provided (e.g., -20°C storage).High. Enamines degrade; generic dates risk using hydrolyzed material.
Expert Insight: The "Area %" Trap

For ethyl 3-(diethylamino)-3-phenylprop-2-enoate, a vendor CoA claiming "98% Purity by GC" is dangerous. GC injection ports are hot (


C). If the sample contains residual ethyl benzoylacetate (precursor), it may react or decompose in the injector, altering the profile. Furthermore, "Area %" assumes the sample is 100% volatile organic material, ignoring the moisture that kills this specific molecule.

Part 3: Experimental Protocols for Qualification

To generate a Qualified Reference Standard (Option B) from a raw material, follow this self-validating workflow. This protocol aligns with ICH Q3A and ICH Q6A guidelines for characterizing impurities and intermediates.

Protocol 1: Structure & Isomer Confirmation (NMR)

Objective: Confirm structure and determine


 ratio.
  • Instrument: 400 MHz (or higher) NMR.

  • Solvent: DMSO-

    
     (Avoid 
    
    
    
    if acidic traces are present, as acid catalyzes hydrolysis).
  • Procedure:

    • Dissolve 10 mg sample in 0.6 mL DMSO-

      
      .
      
    • Acquire

      
      H spectrum (min 16 scans).
      
    • Key Signals: Look for the vinyl proton singlet (

      
       ppm). If two singlets appear, integrate them to calculate the 
      
      
      
      ratio.
    • Validation: Verify the integral ratio of the ethyl group (quartet/triplet) matches the aromatic protons (5H).

Protocol 2: Purity via Mass Balance (The Gold Standard)

Objective: Assign a Potency Value (% w/w) rather than just Purity.

Equation:



Workflow:

  • Chromatographic Purity (HPLC-UV):

    • Column: C18 (High pH stable, e.g., Waters XBridge),

      
       mm, 3.5 
      
      
      
      m.
    • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 9.0) : Acetonitrile (Gradient). Note: Basic pH is crucial to stabilize the enamine.

    • Detection: 254 nm.

    • Limit: Integrate all peaks

      
      .
      
  • Volatiles (Residual Solvents):

    • Technique: Headspace GC-FID.

    • Target: Ethanol, Diethylamine, Toluene (common synthesis solvents).

  • Water Content:

    • Technique: Coulometric Karl Fischer. Crucial: Use a ketone-free reagent to prevent side reactions.

  • Residue on Ignition (ROI):

    • Technique: Sulfated Ash (USP <281>).

Part 4: Visualization of Workflows

Diagram 1: Reference Standard Qualification Workflow

This diagram illustrates the decision logic required to qualify this specific intermediate, emphasizing the "Stop/Go" points related to its instability.

QualificationWorkflow RawMaterial Raw Material (Vendor Grade) StructureID Structural ID (1H-NMR / MS) RawMaterial->StructureID IsomerCheck E/Z Isomer Ratio Stable? StructureID->IsomerCheck PurityAssess Purity Assessment (HPLC - High pH) IsomerCheck->PurityAssess Yes (Single or Stable Ratio) Reject REJECT Recrystallize IsomerCheck->Reject No (Rapid Interconversion) Residuals Residuals Analysis (KF Water + HS-GC) PurityAssess->Residuals MassBalance Mass Balance Calculation (Potency Assignment) Residuals->MassBalance FinalStd Qualified Reference Standard (Stored @ -20°C) MassBalance->FinalStd Reject->RawMaterial Reprocess

Caption: Logical workflow for converting raw ethyl 3-(diethylamino)-3-phenylprop-2-enoate into a qualified reference standard.

Diagram 2: Degradation Pathway & Analytical Risk

Understanding the breakdown mechanism is vital for interpreting "failed" standard checks.

DegradationPath Enamine Ethyl 3-(diethylamino)- 3-phenylprop-2-enoate (Reference Standard) Intermediate Tetrahedral Intermediate Enamine->Intermediate Hydrolysis Water + H2O / H+ Water->Intermediate Product1 Ethyl Benzoylacetate (Beta-Keto Ester) Intermediate->Product1 Product2 Diethylamine Intermediate->Product2

Caption: Hydrolytic degradation pathway. The presence of Ethyl Benzoylacetate in HPLC indicates standard degradation, not just synthesis impurity.

Part 5: Stability & Handling Recommendations

Due to the enamine nature, standard handling requires stricter protocols than typical stable APIs.

  • Storage: Store at -20°C under Argon or Nitrogen.

  • Container: Amber glass vials with Teflon-lined caps. Avoid plastic (potential for leaching or moisture permeation).

  • Re-qualification:

    • Primary: Every 12 months.

    • In-Use: If a vial is opened and stored at 4°C, re-verify purity via HPLC within 30 days.

  • Solvent Choice for Analysis:

    • Do NOT use unbuffered water/acetonitrile mixtures for dilution. The slightly acidic pH of water/MeCN can degrade the standard during the autosampler sequence.

    • Always use 0.1% Triethylamine or Ammonium Bicarbonate buffer in the diluent.

References

  • International Council for Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances.[4][5][Link]

  • National Institutes of Health (NIH) - PubChem. (n.d.). Ethyl 3-(diethylamino)-3-phenylacrylate (Compound Summary).[Link]

  • Kuselman, I., & Fajgelj, A. (2018). Certification of Reference Standards in Pharmacy: Mass Balance Method. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis and Stability of Enamino Esters.[Link]

  • European Medicines Agency (EMA). (2000). ICH Topic Q 6 A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances.[Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Safely Handling Ethyl (Z)-3-(diethylamino)-3-phenylprop-2-enoate

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The proper handling of specialized chemical reagents is paramount.

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The proper handling of specialized chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the handling of ethyl (Z)-3-(diethylamino)-3-phenylprop-2-enoate, ensuring that your work can proceed both efficiently and, most importantly, safely.

Hazard Assessment: Understanding the Compound

Ethyl (Z)-3-(diethylamino)-3-phenylprop-2-enoate is an organic compound that, based on its functional groups (enamine, ester, aromatic ring), requires careful handling. While specific toxicological data for this exact molecule is limited, a thorough hazard assessment can be made by examining its Safety Data Sheet (SDS) and the known risks associated with its structural components.[1]

The primary hazards to be aware of include potential skin and eye irritation, and possible respiratory tract irritation if vapors or mists are inhaled.[1] It is crucial to handle this compound with the assumption that it is hazardous and to take all necessary precautions to prevent exposure.

Table 1: Hazard Identification for Ethyl (Z)-3-(diethylamino)-3-phenylprop-2-enoate

Hazard TypeDescriptionPrecautionary Statement Reference
Skin Irritation May cause skin irritation upon contact.P280: Wear protective gloves/protective clothing.[1]
Eye Irritation May cause serious eye irritation.P280: Wear eye protection/face protection.[1]
Respiratory Irritation Vapors, mists, or aerosols may cause respiratory tract irritation.P261: Avoid breathing vapours, mist or gas.[1]
Unknown Hazards Due to the novelty of some research chemicals, long-term effects may not be fully understood. Treat with caution.N/A

Core Personal Protective Equipment (PPE) Mandates

A multi-layered approach to PPE is essential to create a robust barrier against chemical exposure. The following recommendations are based on guidelines from the Occupational Safety and Health Administration (OSHA) and best practices in laboratory safety.[2][3]

Eye and Face Protection: Your First Line of Defense
  • Mandatory: Always wear chemical splash goggles that conform to ANSI Z87.1 standards. Standard safety glasses do not provide adequate protection from splashes.

  • Recommended for High-Risk Operations: When handling larger quantities (>50g) or when there is a significant risk of splashing, a full-face shield should be worn in addition to chemical splash goggles.[1] This provides an extra layer of protection for the entire face.

Skin and Body Protection: An Impermeable Barrier
  • Laboratory Coat: A flame-resistant lab coat that is fully buttoned is required. Ensure the sleeves are of an appropriate length to cover the wrists.[4]

  • Gloves: The choice of glove is critical. Due to the presence of an amine and an ester functional group, standard nitrile gloves may offer insufficient protection for prolonged contact.[5][6][7]

Table 2: Glove Selection for Handling Ethyl (Z)-3-(diethylamino)-3-phenylprop-2-enoate

Glove MaterialRecommended UseRationale
Nitrile Gloves (Double Gloving) Short-term splash protection only.Nitrile gloves have poor resistance to many amines and esters.[5][6][7] If used, they should be changed immediately upon any sign of contamination. Double gloving provides an additional layer of safety.
Neoprene or Butyl Rubber Gloves Recommended for extended handling or when direct contact is likely.These materials generally offer better resistance to a wider range of organic chemicals, including those with amine and ester functionalities. Always check the manufacturer's glove compatibility chart for specific breakthrough times.

Crucial Glove Practice: Always inspect gloves for any signs of degradation or punctures before use.[1] After handling the chemical, remove gloves using the proper technique to avoid contaminating your skin and wash your hands thoroughly.[1][8]

Respiratory Protection: When Air Purity is a Concern

Respiratory protection is not typically required when handling small quantities of this compound in a properly functioning chemical fume hood. However, it becomes necessary under certain conditions:

  • Weighing Powders: If the compound is a fine powder and there is a risk of aerosolization.

  • Poor Ventilation: If work cannot be conducted in a fume hood.

  • Spill Cleanup: During the cleanup of a significant spill.

In such cases, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[1][9][10]

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict, well-defined protocol is the cornerstone of laboratory safety. The following workflow is designed to minimize exposure and ensure a safe handling process.

Safe Handling Workflow Workflow for Handling Ethyl (Z)-3-(diethylamino)-3-phenylprop-2-enoate cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Disposal A 1. Review SDS and Protocol B 2. Don Appropriate PPE (Goggles, Lab Coat, Double Gloves) A->B C 3. Verify Fume Hood Functionality B->C D 4. Place all necessary equipment in fume hood C->D Proceed to Handling E 5. Weigh the compound on a tared weigh boat D->E F 6. Carefully transfer the compound to the reaction vessel E->F G 7. Add solvent and proceed with the reaction F->G H 8. Decontaminate work surfaces G->H Reaction Complete I 9. Segregate and label all waste H->I J 10. Remove PPE correctly and wash hands I->J

Caption: Safe handling workflow from preparation to disposal.

Emergency and Disposal Protocols: Preparedness and Responsibility

In Case of Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1] Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[1] If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[1] Seek immediate medical attention.

Spill Response

For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the contaminated material in a sealed, labeled container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete.[1] For large spills, evacuate the area and contact your institution's environmental health and safety department.

Waste Disposal Plan

Chemical waste must be managed in accordance with all local, state, and federal regulations.[11][12]

  • Segregation: Do not mix this waste with other waste streams unless it is part of a reaction mixture. Halogenated and non-halogenated waste should generally be kept separate.[13]

  • Container: Use a designated, chemically compatible, and properly sealed container for liquid waste. The container must be clearly labeled with "Hazardous Waste" and the full chemical name of its contents.[12][13]

  • Contaminated Materials: Any materials used in the handling process (e.g., gloves, weigh boats, absorbent paper) must be disposed of as solid hazardous waste.[12]

  • Disposal: Contact your institution's environmental health and safety office to arrange for the pickup and disposal of the hazardous waste.[11][12] Under no circumstances should this chemical be disposed of down the drain.[11][12]

By adhering to these rigorous safety protocols, you can confidently and safely advance your research while maintaining a secure laboratory environment for yourself and your colleagues.

References

  • Enamine. (n.d.). Safety Data Sheet.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • Dal-Cin, M. (n.d.). What are the Health and Safety Guidelines for Using Amines? Retrieved from [Link]

  • Dal-Cin, M. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • Campus Safety Division. (n.d.). Hazardous Waste Disposal Procedures Handbook.
  • MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard. Retrieved from [Link]

  • University of Illinois Division of Research Safety. (2025, September 25). Chemical Waste Procedures. Retrieved from [Link]

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • International Enviroguard. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. Retrieved from [Link]

  • Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures.
  • Administration for Strategic Preparedness and Response (ASPR). (n.d.). OSHA Standards for Biological Laboratories. Retrieved from [Link]

  • Compliancy Group. (2023, September 18). OSHA Laboratory Standard | OSHA Lab Safety Standard. Retrieved from [Link]

  • IPG. (2023, September 20). Decoding OSHA Laboratory Standards: Safety Essentials. Retrieved from [Link]

  • University of Pennsylvania. (n.d.). Nitrile Glove Chemical-Compatibility Reference.
  • S&G Gloves. (2025, June 23). Nitrile gloves chemical resistance guide. Retrieved from [Link]

  • INTCO Medical. (2025, September 5). Are nitrile gloves chemically resistant? Retrieved from [Link]

  • LabsCont. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals. Retrieved from [Link]

  • Respirex International. (n.d.). Personal Protective Equipment (PPE) for Industrial Chemicals. Retrieved from [Link]

  • Angene Chemical. (2025, July 12). Safety Data Sheet.
  • European Chemicals Agency (ECHA). (2023, September 6). Substance Information.
  • LookChem. (n.d.). CAS No.6288-55-7,ethyl (2Z)-3-(diethylamino)-3-phenylprop-2-enoate. Retrieved from [Link]

  • Fisher Scientific. (2014, December 17). Safety Data Sheet.
  • TCI Chemicals. (2024, December 14). Safety Data Sheet.
  • Laboratorium Discounter. (2023, March 10). Magnesium hydroxide 99+% Ph.Eur, USP, FCC, E528, Ultra pure.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • ECHA CHEM. (n.d.). ethyl alpha-cyano-4-(dimethylamino)cinnamate. Retrieved from [Link]

  • California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Phenylpropionic acid ethyl ester.
  • ChemBK. (2025, August 19). ethyl 3-phenylprop-2-enoate. Retrieved from [Link]

  • Sigma-Aldrich. (2025, September 12). Safety Data Sheet.
  • Rolfes Chemicals. (n.d.). Magnesium Sulphate BP.
  • Carolina Biological Supply Company. (2014, September 3). Safety Data Sheet Magnesium Sulfate, 0.1 M.
  • University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]

  • NextGen Protocols. (n.d.). Guidelines for Safe Laboratory Practices.
  • Labtest. (n.d.). Reagents Storage and stability. Precautions and warnings.

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